Product packaging for Fenspiride Hydrochloride(Cat. No.:CAS No. 5053-08-7)

Fenspiride Hydrochloride

Cat. No.: B195465
CAS No.: 5053-08-7
M. Wt: 296.79 g/mol
InChI Key: FIKFLLIUPUVONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Fenspiride (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21ClN2O2 B195465 Fenspiride Hydrochloride CAS No. 5053-08-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKFLLIUPUVONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045770
Record name Fenspiride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5053-08-7
Record name Fenspiride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5053-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenspiride hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenspiride hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenspiride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENSPIRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832NBX878V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fenspiride Hydrochloride: A Technical Guide to its Medicinal Chemistry and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride hydrochloride is an oxazolidinone spiro compound that has been used in the treatment of various respiratory diseases due to its unique pharmacological profile.[1][2] Chemically, it is known as 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride.[1] This technical guide provides an in-depth overview of the medicinal chemistry of fenspiride, including its multifaceted mechanism of action and available structure-activity relationship insights. Furthermore, it details the primary synthetic routes for its preparation, offering experimental protocols for key reactions and a comparative analysis of their efficiency.

Medicinal Chemistry of Fenspiride

Fenspiride exhibits a complex pharmacological profile, acting on multiple biological targets to exert its therapeutic effects, which are primarily anti-inflammatory, bronchodilatory, and antitussive.[2][3] Its mechanism of action is not attributed to a single mode but rather a combination of activities at different receptors and enzymes.

Mechanism of Action

Fenspiride's therapeutic effects are believed to stem from its ability to modulate several signaling pathways involved in inflammation and bronchoconstriction:

  • H1-Histamine Receptor Antagonism: Fenspiride acts as an antagonist at the H1-histamine receptor, which plays a crucial role in allergic reactions and inflammatory processes.[3][4] By blocking this receptor, fenspiride mitigates the effects of histamine, such as increased vascular permeability and smooth muscle contraction.

  • Alpha-1 Adrenergic Receptor Antagonism: The compound also exhibits antagonist activity at α1-adrenergic receptors.[5] This action can contribute to its bronchodilatory effects by opposing catecholamine-induced smooth muscle contraction in the airways.

  • Phosphodiesterase (PDE) Inhibition: Fenspiride has been shown to inhibit phosphodiesterases, particularly PDE3, PDE4, and PDE5.[4] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers that promote smooth muscle relaxation and reduce inflammatory cell activation.

The following diagram illustrates the signaling pathways influenced by fenspiride:

Fenspiride_Mechanism_of_Action cluster_inflammation Inflammatory Cell cluster_smooth_muscle Airway Smooth Muscle Cell Inflammatory Stimuli Inflammatory Stimuli Histamine Release Histamine Release Inflammatory Stimuli->Histamine Release H1 Receptor H1 Receptor Histamine Release->H1 Receptor Inflammatory Mediators Inflammatory Mediators H1 Receptor->Inflammatory Mediators Adrenergic Nerves Adrenergic Nerves Norepinephrine Norepinephrine Adrenergic Nerves->Norepinephrine Alpha1 Receptor Alpha1 Receptor Norepinephrine->Alpha1 Receptor Contraction Contraction Alpha1 Receptor->Contraction PDEs PDEs cAMP/cGMP cAMP/cGMP PDEs->cAMP/cGMP Relaxation Relaxation cAMP/cGMP->Relaxation Fenspiride Fenspiride Fenspiride->H1 Receptor Antagonism Fenspiride->Alpha1 Receptor Antagonism Fenspiride->PDEs Inhibition Fenspiride_Synthesis_Workflows cluster_start Starting Material cluster_routes Intermediate Synthesis Routes cluster_intermediate Key Intermediate cluster_final Final Product Start N-(2-phenylethyl)-4-piperidone NitroAldol Nitro-Aldol (Henry) Reaction Start->NitroAldol CoreyChaykovsky Corey-Chaykovsky Epoxidation Start->CoreyChaykovsky Strecker Strecker-type Reaction Start->Strecker Reformatsky Reformatsky Reaction Start->Reformatsky Intermediate 4-aminomethyl-1-(2-phenylethyl) -piperidin-4-ol or precursor NitroAldol->Intermediate CoreyChaykovsky->Intermediate Strecker->Intermediate Reformatsky->Intermediate Fenspiride This compound Intermediate->Fenspiride Cyclization & HCl salt formation

References

Fenspiride Hydrochloride and the Arachidonic Acid Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile that distinguishes it from traditional NSAIDs.[1][2] While its clinical use has been curtailed in some regions due to safety concerns, its mechanism of action, particularly its influence on the arachidonic acid cascade, remains a subject of scientific interest.[1] This technical guide provides an in-depth analysis of the available data on the effects of this compound on this critical inflammatory pathway.

The arachidonic acid cascade is a complex signaling pathway that produces a wide array of biologically active lipid mediators, collectively known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are pivotal in mediating inflammatory responses, pain, and fever.[3][4] The cascade is initiated by the release of arachidonic acid from membrane phospholipids, a process catalyzed by phospholipase A2 (PLA2).[3][5] Subsequently, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes.[3][4]

Unlike conventional NSAIDs that primarily act by inhibiting COX enzymes, fenspiride's mechanism of action on the arachidonic acid cascade appears to be more nuanced. This guide will synthesize the existing quantitative data, delineate potential experimental protocols for further investigation, and provide visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of fenspiride's interaction with this vital inflammatory pathway.

Mechanism of Action

Available evidence suggests that this compound modulates the arachidonic acid cascade at a step upstream of cyclooxygenase. The primary mechanism appears to involve the inhibition of phospholipase A2 (PLA2), the enzyme responsible for liberating arachidonic acid from the cell membrane. By reducing the availability of the substrate, fenspiride indirectly curtails the production of downstream inflammatory mediators from both the COX and LOX pathways.

This is supported by findings demonstrating a reduction in the levels of thromboxane B2 (a stable metabolite of the COX pathway product thromboxane A2) and leukotriene C4 (a product of the LOX pathway) following fenspiride administration. Furthermore, a decrease in the serum concentration of extracellular type II phospholipase A2 has been observed.

It is important to note that fenspiride also exhibits other anti-inflammatory properties, including antihistamine (H1 receptor antagonist) and alpha-1-adrenolytic activities, which may contribute to its overall therapeutic effect.[1]

Data Presentation

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a guinea pig model of endotoxemia.

Table 1: Effect of this compound on Arachidonic Acid Metabolites in Alveolar Macrophages

MediatorControl (pg/µg protein)Fenspiride (60 mg/kg) (pg/µg protein)Percentage Reduction
Thromboxane B21551.5 ± 183.7771.5 ± 237.5~50%
Leukotriene C412.6 ± 4.93.6 ± 0.9~71%

Table 2: Effect of this compound on Serum Extracellular Type II Phospholipase A2

TreatmentSerum PLA2 Activity (nmol/ml per min)Percentage Reduction
Control3.9 ± 1.2N/A
Fenspiride (60 mg/kg)1.2 ± 0.1~69%

Signaling Pathways and Experimental Workflows

To visually represent the points of intervention of this compound, the following diagrams have been generated using the DOT language.

Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PLA2 Phospholipase A2 Fenspiride Fenspiride HCl Fenspiride->PLA2 PGs_Txs Prostaglandins, Thromboxanes COX->PGs_Txs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs_Txs->Inflammation LTs->Inflammation

Caption: Fenspiride's proposed mechanism on the arachidonic acid cascade.

start Start cell_culture Cell Culture/ Animal Model start->cell_culture treatment Treatment with Fenspiride HCl (various concentrations) cell_culture->treatment sample_collection Sample Collection (e.g., cell lysates, serum) treatment->sample_collection enzyme_assay Enzyme Activity Assay (PLA2, COX, LOX) sample_collection->enzyme_assay mediator_quantification Quantification of Mediators (e.g., PGs, LTs by LC-MS/MS) sample_collection->mediator_quantification data_analysis Data Analysis (IC50 determination) enzyme_assay->data_analysis mediator_quantification->data_analysis end End data_analysis->end

Caption: General workflow for in vitro evaluation of fenspiride.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to assess the effect of this compound on the arachidonic acid cascade. These are based on standard laboratory practices and are not derived from a single specific study on fenspiride.

Phospholipase A2 (PLA2) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PLA2 activity.

Materials:

  • Purified PLA2 enzyme (e.g., from bee venom or recombinant human sPLA2-IIA)

  • Fluorescently labeled phospholipid substrate (e.g., N-((6-(2,4-Dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6))

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM CaCl2)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the this compound dilutions to the wells. Include a vehicle control (solvent only) and a positive control inhibitor.

  • Add the PLA2 enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorescently labeled phospholipid substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 485 nm, emission at 528 nm). The cleavage of the substrate by PLA2 results in an increase in fluorescence.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2 isoforms.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid substrate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA)

  • This compound stock solution

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for prostanoid analysis.

Procedure:

  • Prepare dilutions of this compound in the assay buffer.

  • In separate tubes or wells, pre-incubate the COX-1 or COX-2 enzyme with the this compound dilutions or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

  • Quantify the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions or by LC-MS/MS.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 values for both COX-1 and COX-2.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on 5-LOX activity.

Materials:

  • Purified human recombinant 5-LOX or a cell lysate containing 5-LOX (e.g., from rat basophilic leukemia cells)

  • Arachidonic acid or linoleic acid substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare dilutions of this compound in the assay buffer.

  • In a cuvette, mix the assay buffer, 5-LOX enzyme solution, and the this compound dilution or vehicle control.

  • Pre-incubate the mixture for a few minutes at room temperature.

  • Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, the products of the lipoxygenase reaction.

  • Determine the initial reaction velocity for each this compound concentration.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The available scientific evidence indicates that this compound exerts its anti-inflammatory effects on the arachidonic acid cascade primarily through the inhibition of phospholipase A2. This mechanism is distinct from that of traditional NSAIDs, which target cyclooxygenase enzymes. By limiting the release of arachidonic acid, fenspiride effectively reduces the production of a broad spectrum of pro-inflammatory eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.

Further research, employing detailed and standardized experimental protocols such as those outlined in this guide, is warranted to fully elucidate the molecular interactions and precise inhibitory constants of fenspiride with the key enzymes of the arachidonic acid pathway. A more comprehensive understanding of its mechanism of action will be invaluable for the development of future anti-inflammatory therapies with improved efficacy and safety profiles.

References

Investigating the Antioxidant Properties of Fenspiride Hydrochloride: A Methodological and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride hydrochloride, a non-steroidal anti-inflammatory drug primarily recognized for its efficacy in treating respiratory tract diseases, has also been reported to possess antioxidant properties. These properties are thought to contribute to its overall therapeutic effect by mitigating oxidative stress, a key pathological component in many inflammatory conditions. This technical guide provides a comprehensive overview of the experimental methodologies required to thoroughly investigate and quantify the antioxidant potential of this compound. While direct quantitative data from published literature on fenspiride's antioxidant capacity is limited, this document outlines the standard experimental protocols and data presentation frameworks necessary for such an investigation.

Data Presentation: A Framework for Quantifying Antioxidant Activity

To ensure a clear and comparative assessment of this compound's antioxidant properties, all quantitative data should be meticulously organized. The following tables provide a standardized format for presenting experimental findings.

Table 1: Free Radical Scavenging Activity of this compound

Assay TypeTest Concentrations (µg/mL or µM)% InhibitionIC50 Value (µg/mL or µM)Positive Control (e.g., Ascorbic Acid, Trolox) IC50 Value
DPPH e.g., 10, 50, 100, 250, 500
ABTS e.g., 10, 50, 100, 250, 500
Hydroxyl Radical e.g., 10, 50, 100, 250, 500
Superoxide Radical e.g., 10, 50, 100, 250, 500

Table 2: Reducing Power and Total Antioxidant Capacity of this compound

Assay TypeTest Concentrations (µg/mL or µM)AbsorbanceEquivalent Value (e.g., Ascorbic Acid Equivalents, Trolox Equivalents)
FRAP e.g., 10, 50, 100, 250, 500
Reducing Power Assay e.g., 10, 50, 100, 250, 500
ORAC e.g., 10, 50, 100, 250, 500

Table 3: Effect of this compound on Antioxidant Enzyme Activity

EnzymeCell/Tissue TypeFenspiride HCl Concentration (µM)Enzyme Activity (U/mg protein)% Change vs. Control
Superoxide Dismutase (SOD) e.g., A549 cellse.g., 1, 10, 50
Catalase (CAT) e.g., A549 cellse.g., 1, 10, 50
Glutathione Peroxidase (GPx) e.g., A549 cellse.g., 1, 10, 50

Table 4: Inhibition of Lipid Peroxidation by this compound

Assay TypeSystem (e.g., cell lysate, microsomes)Fenspiride HCl Concentration (µg/mL or µM)Malondialdehyde (MDA) Level (nmol/mg protein)% InhibitionIC50 Value (µg/mL or µM)
TBARS Assay e.g., Rat liver microsomese.g., 10, 50, 100, 250, 500

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound solutions of varying concentrations (in methanol or a suitable solvent)

    • Positive control (e.g., Ascorbic acid or Trolox) solutions

    • Methanol (or solvent used for solutions)

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate or test tubes, add a specific volume of this compound solution at different concentrations.

    • Add the DPPH solution to each well/tube and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control is prepared using the solvent instead of the this compound solution.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • This compound solutions of varying concentrations

    • Positive control (e.g., Trolox) solutions

    • Phosphate buffered saline (PBS) or ethanol

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the diluted ABTS•+ solution to different concentrations of this compound.

    • Incubate the mixture for a specified time (e.g., 6 minutes) at room temperature.

    • Measure the absorbance at 734 nm.

    • The scavenging percentage is calculated using the same formula as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents:

    • FRAP reagent:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

      • Mix in a 10:1:1 ratio (v/v/v)

    • This compound solutions of varying concentrations

    • Standard (e.g., FeSO₄·7H₂O or Trolox) solutions

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the this compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

    • A standard curve is generated using a known antioxidant (e.g., FeSO₄ or Trolox), and the results are expressed as equivalents of the standard.

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) Activity Assays

These assays are typically performed on cell lysates or tissue homogenates treated with this compound to determine its effect on endogenous antioxidant enzyme activities. Commercial kits are widely available and recommended for these assays.

  • General Procedure:

    • Culture appropriate cells (e.g., A549 lung epithelial cells) and treat with various concentrations of this compound for a specified duration.

    • Harvest the cells and prepare cell lysates according to the kit's protocol.

    • Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

    • Perform the SOD, CAT, and GPx activity assays on the lysates following the manufacturer's instructions.

    • The enzyme activity is typically normalized to the protein concentration and expressed as U/mg protein.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

  • Reagents:

    • Thiobarbituric acid (TBA) solution

    • Trichloroacetic acid (TCA) solution

    • This compound solutions

    • Lipid source (e.g., rat liver microsomes, cell lysates)

    • Inducer of lipid peroxidation (e.g., Fe²⁺/ascorbate)

  • Procedure:

    • Prepare a reaction mixture containing the lipid source, the inducer of lipid peroxidation, and different concentrations of this compound.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA.

    • Add TBA solution and heat the mixture (e.g., at 95°C for 15-20 minutes) to form the MDA-TBA adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • The concentration of MDA is calculated using its molar extinction coefficient, and the percentage of inhibition of lipid peroxidation is determined.

Mandatory Visualizations

Signaling Pathway Diagrams

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes. Investigating the effect of this compound on this pathway could provide insights into its mechanism of antioxidant action.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Recruits Nrf2->Cul3 Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Maf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription Oxidative_Stress Oxidative or Electrophilic Stress Oxidative_Stress->Keap1 Induces conformational change in Keap1, releasing Nrf2 Fenspiride This compound (Hypothesized) Fenspiride->Keap1 Potential Interaction? Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Antioxidant Assays cluster_cellular_assays Cell-Based Assays cluster_analysis Data Analysis and Interpretation Fenspiride_Prep Prepare this compound and Control Solutions DPPH DPPH Radical Scavenging Fenspiride_Prep->DPPH ABTS ABTS Radical Scavenging Fenspiride_Prep->ABTS FRAP Ferric Reducing Antioxidant Power Fenspiride_Prep->FRAP TBARS Lipid Peroxidation (TBARS) Fenspiride_Prep->TBARS Cell_Culture Cell Culture and Treatment with Fenspiride HCl Fenspiride_Prep->Cell_Culture Data_Collection Spectrophotometric/ Fluorometric Measurement DPPH->Data_Collection ABTS->Data_Collection FRAP->Data_Collection TBARS->Data_Collection Enzyme_Assays Antioxidant Enzyme Assays (SOD, CAT, GPx) Cell_Culture->Enzyme_Assays Pathway_Analysis Signaling Pathway Analysis (e.g., Keap1/Nrf2) Cell_Culture->Pathway_Analysis Enzyme_Assays->Data_Collection Pathway_Analysis->Data_Collection Calculation % Inhibition, IC50, Equivalent Values Data_Collection->Calculation Tabulation Summarize Data in Tables Calculation->Tabulation Conclusion Conclusion on Antioxidant Properties Tabulation->Conclusion

An In-depth Technical Guide to the Synthesis of Fenspiride Hydrochloride via Nitro-Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview and experimental protocols for the synthesis of Fenspiride Hydrochloride, a non-steroidal anti-inflammatory drug. The core of this synthetic approach is a robust and scalable Nitro-Aldol (Henry) condensation, offering a commercially viable alternative to other synthetic routes. This document outlines the key reaction steps, provides detailed experimental procedures, summarizes quantitative data, and visualizes the synthetic pathway and reaction mechanism.

Introduction

Fenspiride, chemically known as 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[1][2]decan-2-one, has been utilized for its anti-inflammatory and bronchodilator properties. While various synthetic methods have been reported, the Nitro-Aldol condensation route, particularly the process developed by Pramanik et al. in 2019, stands out for its efficiency, safety, and scalability, making it suitable for industrial production.[1][3] This approach avoids the use of hazardous reagents like cyanides and azides, which are common in other synthetic strategies.[4]

The synthesis commences with the readily available N-(2-phenylethyl)-4-piperidone and proceeds through a three-step sequence involving a Nitro-Aldol condensation, reduction of the nitro group, and a final cyclization to form the characteristic spiro-oxazolidinone core of fenspiride.

Overall Synthetic Pathway

The synthesis of this compound via the Nitro-Aldol condensation route can be summarized in the following four key stages:

  • Nitro-Aldol (Henry) Condensation: Reaction of N-(2-phenylethyl)-4-piperidone with nitromethane to form the β-nitroalcohol intermediate.

  • Reduction of the Nitro Group and Amine Protection: The nitro group of the intermediate is reduced to a primary amine, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group.

  • Intramolecular Cyclization: Base-mediated intramolecular cyclization of the Boc-protected amino alcohol to yield the fenspiride free base.

  • Salt Formation: Conversion of the fenspiride free base to its stable hydrochloride salt.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Nitro-Aldol Condensation cluster_intermediate2 Step 2: Reduction & Protection cluster_product Step 3 & 4: Cyclization & Salt Formation N-(2-phenylethyl)-4-piperidone N-(2-phenylethyl)-4-piperidone β-Nitroalcohol β-Nitroalcohol N-(2-phenylethyl)-4-piperidone->β-Nitroalcohol K2CO3, DMSO Nitromethane Nitromethane Nitromethane->β-Nitroalcohol Boc-Protected Amino Alcohol Boc-Protected Amino Alcohol β-Nitroalcohol->Boc-Protected Amino Alcohol 1. Zn, HCl 2. Boc2O Fenspiride Free Base Fenspiride Free Base Boc-Protected Amino Alcohol->Fenspiride Free Base NaOtBu, Toluene This compound This compound Fenspiride Free Base->this compound HCl in EtOAc

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on the commercially scalable manufacturing process.

Step 1: Nitro-Aldol Condensation to form 4-(Nitromethyl)-1-(2-phenylethyl)piperidin-4-ol (β-Nitroalcohol)

This key carbon-carbon bond-forming reaction involves the condensation of N-(2-phenylethyl)-4-piperidone with nitromethane.[4]

Procedure:

  • To a solution of N-(2-phenylethyl)-4-piperidone in dimethyl sulfoxide (DMSO), add potassium carbonate.

  • Cool the mixture to 0-5 °C.

  • Slowly add nitromethane to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Allow the reaction to stir at room temperature until completion, as monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up to isolate the β-nitroalcohol product.

Nitro_Aldol_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Ketone N-(2-phenylethyl)-4-piperidone Attack Nucleophilic Attack Ketone->Attack Nitromethane Nitromethane Enolate Nitronate Anion Formation Nitromethane->Enolate Deprotonation by Base Base K2CO3 (Base) Base->Enolate Enolate->Attack Protonation Protonation Attack->Protonation Product β-Nitroalcohol Protonation->Product

Figure 2: Mechanism of the Nitro-Aldol (Henry) Condensation.

Step 2: Reduction of the Nitro Group and Boc-Protection

The nitro group of the β-nitroalcohol is reduced to a primary amine, which is then protected in situ with a Boc group to facilitate the subsequent cyclization.[1]

Procedure:

  • The crude β-nitroalcohol is dissolved in a suitable solvent.

  • Zinc dust is added, followed by the slow addition of hydrochloric acid to effect the reduction of the nitro group.

  • After the reduction is complete (monitored by HPLC), the reaction mixture is basified.

  • Di-tert-butyl dicarbonate (Boc₂O) is added to the aqueous medium to protect the newly formed amino group.

  • The resulting Boc-protected amino alcohol is extracted with a suitable organic solvent (e.g., dichloromethane).

Step 3: Intramolecular Cyclization to Fenspiride Free Base

The Boc-protected amino alcohol undergoes an intramolecular cyclization to form the oxazolidinone ring of fenspiride. This reaction is driven by the deprotonation of the hydroxyl group, which then displaces the Boc-protected amine.

Procedure:

  • The Boc-protected amino alcohol is dissolved in toluene.

  • Sodium tert-butoxide (NaOtBu) is added as the base.

  • The reaction mixture is heated to 80 °C and stirred until the cyclization is complete (monitored by HPLC).

  • The reaction is then quenched and the fenspiride free base is isolated by extraction and crystallization.

Step 4: Formation of this compound

The final step involves the conversion of the fenspiride free base to its more stable and water-soluble hydrochloride salt.

Procedure:

  • The purified fenspiride free base is dissolved in ethyl acetate.

  • A solution of hydrogen chloride in ethyl acetate is added to precipitate the hydrochloride salt.

  • The resulting solid is filtered, washed, and dried to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, highlighting the efficiency of this industrial-scale process.

StepKey ReagentsSolvent(s)TemperatureTypical YieldPurity (by HPLC)
1. Nitro-Aldol Condensation Potassium Carbonate, NitromethaneDMSORoom TemperatureExcellentHigh
2. Reduction & Boc-Protection Zinc, Hydrochloric Acid, Boc₂OAqueous/DCM-HighHigh
3. Intramolecular Cyclization Sodium tert-ButoxideToluene80 °C->99.7%
4. This compound Formation HCl in Ethyl AcetateEthyl Acetate-78% (from β-nitroalcohol)>99.9%

Note: Specific yields for intermediate steps 1 and 2 are not detailed in the primary literature but are described as "excellent" and "high". The overall yield from the β-nitroalcohol intermediate to the final hydrochloride salt is reported to be 78%.[1]

Conclusion

The synthesis of this compound via a Nitro-Aldol condensation pathway presents a robust, efficient, and scalable method suitable for commercial manufacturing. This approach successfully avoids the use of hazardous reagents and produces a high-purity final product in good overall yield. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

Fenspiride Hydrochloride: An In-depth Technical Guide on its In Vitro Impact on Free Radical Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is a key pathogenic mechanism in numerous inflammatory respiratory diseases. Fenspiride hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, has demonstrated a multifactorial mechanism of action that extends beyond traditional anti-inflammatory pathways. This technical guide synthesizes the available in vitro data concerning the effects of this compound on free radical production. While direct quantitative antioxidant scavenging data is limited in publicly accessible literature, this document outlines the established anti-inflammatory effects that indirectly relate to oxidative stress, provides detailed standard protocols for evaluating such antioxidant activity, and presents the conceptual framework for fenspiride's role in mitigating oxidative damage.

Introduction: Inflammation, Oxidative Stress, and Fenspiride

Chronic inflammation of the airways is a hallmark of conditions like Chronic Obstructive Pulmonary Disease (COPD).[1] This inflammatory state is intrinsically linked to oxidative stress, a condition characterized by the overproduction of reactive oxygen species (ROS), or free radicals.[1] These highly reactive molecules can cause significant damage to cellular structures, including lipids, proteins, and DNA, perpetuating the inflammatory cycle.

This compound is an α-adrenergic and H1 histamine receptor antagonist with established anti-inflammatory and bronchodilator effects.[2] Its therapeutic efficacy in respiratory diseases is attributed to a range of actions, including the modulation of inflammatory mediator production and inhibition of neutrophil migration.[3] Crucially, fenspiride has been noted for its antioxidant properties and its ability to limit the production of free radicals, suggesting a direct role in combating oxidative stress.[2][3] This guide provides a detailed examination of the methodologies used to assess these effects in vitro and discusses the signaling pathways involved.

Fenspiride's Mechanism of Action on Oxidative Stress Pathways

Fenspiride's impact on free radical production appears to be closely tied to its primary anti-inflammatory activities. In inflammatory conditions, immune cells like neutrophils and macrophages are recruited to the site of inflammation, where they produce a "respiratory burst" of ROS as a defense mechanism. However, excessive or prolonged activation can lead to tissue damage.

Fenspiride is believed to intervene at this level. It has been proposed that fenspiride can limit the production of free oxygen radicals, likely by acting on the producing cells themselves, such as neutrophils.[3] This action is distinct from conventional NSAIDs, as fenspiride does not inhibit the cyclo-oxygenase pathway.[3] By reducing the migration and activation of inflammatory cells, fenspiride indirectly reduces the primary source of pathological ROS generation in inflamed tissues.

Below is a diagram illustrating the postulated pathway of inflammation-induced oxidative stress and the likely point of intervention for fenspiride.

G cluster_0 Inflammatory Cascade cluster_1 Oxidative Stress Inflammatory_Stimulus Inflammatory Stimulus (e.g., Pollutant, Pathogen) Cell_Activation Neutrophil & Macrophage Activation & Migration Inflammatory_Stimulus->Cell_Activation Mediator_Release Release of Inflammatory Mediators Cell_Activation->Mediator_Release ROS_Production Production of Free Radicals (ROS Burst) Cell_Activation->ROS_Production Mediator_Release->Cell_Activation Amplification Cellular_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS_Production->Cellular_Damage Fenspiride Fenspiride HCl Fenspiride->Cell_Activation Inhibits Migration Fenspiride->ROS_Production Limits Production

Caption: Postulated mechanism of fenspiride in mitigating oxidative stress.

Quantitative Data on Fenspiride's In Vitro Effects

Table 1: Summary of Fenspiride's In Vitro Biological Activities Related to Airway Inflammation

Experimental Model Parameter Measured Fenspiride Concentration Observed Effect Citation
Electrically-stimulated ferret trachea Cholinergic mucus secretion 1 mM 87% inhibition [4]
Electrically-stimulated ferret trachea Tachykininergic mucus secretion 1 mM 85% inhibition [4]
Isolated rat bronchi (ex vivo) Contraction from preganglionic nerve stimulation 1 µg/mL 15.0% decrease in amplitude [5]

| Isolated rat bronchi (ex vivo) | Contraction from direct smooth muscle stimulation | 1 µg/mL | 27.4% decrease in amplitude |[5] |

Table 2: Illustrative Template for Presenting In Vitro Antioxidant Activity Data (Note: This table is a template demonstrating how quantitative antioxidant data would be presented. Specific values for fenspiride are not available from the cited sources.)

Assay Free Radical/Oxidant Measurement Fenspiride HCl (IC₅₀ / EC₅₀ in µM) Positive Control (e.g., Ascorbic Acid)
DPPH Assay DPPH• Scavenging Activity Data not available Typical value
ABTS Assay ABTS•+ Scavenging Activity Data not available Typical value
FRAP Assay Fe³⁺-TPTZ Reducing Power Data not available Typical value
Hydroxyl Scavenging •OH Scavenging Activity Data not available Typical value

| Superoxide Scavenging | O₂•⁻ | Scavenging Activity | Data not available | Typical value |

Standardized Experimental Protocols for In Vitro Antioxidant Assessment

To rigorously evaluate the impact of a compound like this compound on free radical production, a series of standardized in vitro assays are required. These can be broadly categorized into chemical (cell-free) assays and cell-based assays.

G cluster_prep Preparation cluster_assays Assay Execution cluster_chemical Chemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Compound Test Compound (Fenspiride HCl Stock) DPPH DPPH Radical Scavenging Compound->DPPH ABTS ABTS Radical Scavenging Compound->ABTS FRAP Ferric Reducing (FRAP) Compound->FRAP Cell_Culture Cell Culture (e.g., Neutrophils) Compound->Cell_Culture Controls Positive/Negative Controls Controls->DPPH Controls->ABTS Controls->FRAP Controls->Cell_Culture Spectro Spectrophotometry / Fluorometry DPPH->Spectro ABTS->Spectro FRAP->Spectro ROS_Stimulation Induce Oxidative Stress (e.g., PMA, zymosan) Cell_Culture->ROS_Stimulation ROS_Measurement Measure Intracellular ROS (e.g., DCFH-DA) ROS_Stimulation->ROS_Measurement ROS_Measurement->Spectro Calc Calculate % Inhibition & IC50 Values Spectro->Calc Stats Statistical Analysis Calc->Stats

Caption: General workflow for in vitro antioxidant activity screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6]

  • Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the solution decolorizes. The change in absorbance is proportional to the radical scavenging activity.[6]

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Test compound (Fenspiride HCl) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations.

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Methanol (or other solvent) as a blank.

  • Protocol:

    • Prepare a series of dilutions of the test compound and positive control.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate spectrophotometer.[6]

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8]

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[7]

  • Reagents:

    • FRAP Reagent: Prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[9]

    • Test compound and positive control (e.g., FeSO₄ or Ascorbic acid) at various concentrations.

  • Protocol:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume (e.g., 20 µL) of the test sample to a larger volume (e.g., 180 µL) of the pre-warmed FRAP reagent.[10]

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[7]

    • Measure the absorbance of the mixture at 593 nm.[10]

    • A standard curve is generated using a known antioxidant (e.g., FeSO₄), and the results for the test compound are expressed as equivalents of this standard.

Cell-Based Intracellular ROS Assay

This method assesses the ability of a compound to inhibit the production of ROS within living cells following stimulation.

  • Principle: Cells are pre-loaded with a non-fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

  • Materials:

    • Cell line (e.g., human neutrophils, macrophages like RAW 264.7).

    • DCFH-DA probe.

    • ROS-inducing agent (e.g., phorbol 12-myristate 13-acetate (PMA) or zymosan).

    • Test compound (Fenspiride HCl).

    • Cell culture medium and buffer (e.g., HBSS).

  • Protocol:

    • Culture cells to an appropriate density in a 96-well plate.

    • Pre-treat the cells with various concentrations of fenspiride for a specified time (e.g., 1 hour).

    • Load the cells with DCFH-DA (e.g., 10 µM) and incubate for 30-60 minutes in the dark.

    • Wash the cells to remove excess probe.

    • Add the ROS-inducing agent (e.g., PMA) to stimulate the oxidative burst.

    • Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485 nm/535 nm) over time using a fluorescence plate reader.

    • Calculate the percentage inhibition of ROS production compared to stimulated cells without the test compound.

Conclusion

This compound presents a compelling case as a therapeutic agent that not only addresses inflammation but also the associated oxidative stress.[1][2] While direct evidence from in vitro radical scavenging assays is not extensively documented, its established ability to limit free radical production in inflammatory contexts provides a strong rationale for its antioxidant effects.[3] The experimental protocols detailed in this guide offer a standardized framework for future research aimed at quantifying the direct antioxidant capacity of fenspiride and further elucidating its mechanisms. Such studies are critical for fully understanding its therapeutic profile and for the development of novel drugs targeting the intersection of inflammation and oxidative stress in respiratory diseases.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Fenspiride Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with additional antagonist properties at the H1-histamine receptor and spasmolytic effects. It has been used in the treatment of various respiratory diseases. Accurate quantification of fenspiride hydrochloride in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the validated analytical methods for this compound quantification. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). While spectrophotometric methods were among the first to be developed, detailed modern protocols for their application in biological samples are not as prevalent in recent literature.[1]

Analytical Methods Overview

Several analytical techniques have been employed for the determination of this compound in biological samples. Early methods included spectrophotometry and gas chromatography-mass spectrometry (GC-MS).[1] However, liquid chromatography-based methods, particularly HPLC and UPLC-MS/MS, are now more commonly utilized due to their superior sensitivity, specificity, and robustness for bioanalytical applications.[1]

  • High-Performance Liquid Chromatography (HPLC): This technique offers a balance of sensitivity and accessibility. Coupled with UV detection, it is suitable for quantifying fenspiride in plasma and urine, especially at higher concentrations.[2] For lower concentrations, electrochemical detection provides enhanced sensitivity.[2]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is currently the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. It allows for the quantification of very low concentrations of fenspiride in complex biological matrices with minimal sample preparation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different analytical methods used for this compound quantification.

Table 1: HPLC Methods Quantitative Data

ParameterHPLC with UV DetectionHPLC with UV Detection (Residue Analysis)
Biological Matrix Plasma, UrinePharmaceutical Equipment Surfaces
Linearity Range 2.0 - 22.0 µg/mL1.0 - 100.0 µg/mL
Correlation Coefficient (r²) 0.99980.99994
Limit of Detection (LOD) 0.09 µg/mL0.41 µg/mL
Limit of Quantification (LOQ) 0.29 µg/mL1.25 µg/mL
Recovery 99.19%90.04% - 98.15%
Intra-day Precision (RSD) < 2.0%Not specified
Inter-day Precision (RSD) < 2.0%Not specified

Table 2: UPLC-MS/MS Method Quantitative Data

ParameterUPLC-MS/MS
Biological Matrix Human Plasma
Linearity Range 2 - 500 ng/mL[3]
Correlation Coefficient (r²) Not specified
Limit of Quantification (LOQ) 2 ng/mL[3]
Accuracy 91.5% - 112.4%[3]
Within-run Precision (RSD) < 9.5%[3]
Between-run Precision (RSD) < 9.5%[3]
Recovery 99.3% - 101.9%[3]
Analyte Stability Stable for 3 freeze/thaw cycles and 5 months at -70°C[3]

Experimental Protocols

Protocol 1: Fenspiride Quantification in Human Plasma and Urine by HPLC with UV/Electrochemical Detection

This protocol is based on a method involving liquid-liquid extraction followed by reversed-phase HPLC.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

G plasma 1. Plasma/Urine Sample alkalinize 2. Alkalinize Sample plasma->alkalinize l_l_extraction 3. Liquid-Liquid Extraction (with organic solvent) alkalinize->l_l_extraction centrifuge 4. Centrifuge l_l_extraction->centrifuge separate 5. Separate Organic Layer centrifuge->separate evaporate 6. Evaporate to Dryness separate->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into HPLC reconstitute->inject

Workflow for LLE Sample Preparation.
  • To 1 mL of plasma or urine, add an appropriate internal standard.

  • Alkalinize the sample with a suitable buffer.

  • Perform liquid-liquid extraction by adding an organic solvent (e.g., a mixture of organic solvents).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject a specific volume of the reconstituted sample into the HPLC system.

2. Chromatographic Conditions

  • Column: Nova-Pak C18 (3.9 mm x 150 mm, 4 µm) or equivalent reversed-phase column.

  • Mobile Phase: Methanol-water-acetic acid (20:80:1, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • UV detection at 280 nm for concentrations from 100 to 1000 ng/mL.[2]

    • Electrochemical detection for concentrations from 2 to 100 ng/mL.[2]

  • Injection Volume: 50 µL.

  • Column Temperature: 30°C.

3. Validation Parameters

  • Specificity: Assessed by comparing chromatograms of blank biological samples with spiked samples.

  • Linearity: Determined by plotting peak area ratios of fenspiride to the internal standard against concentration.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: Calculated by comparing the peak areas from extracted samples to those of unextracted standards.

Protocol 2: Fenspiride Quantification in Human Plasma by UPLC-MS/MS

This protocol utilizes a simple protein precipitation method for sample preparation, followed by rapid UPLC-MS/MS analysis.[3]

1. Sample Preparation (Protein Precipitation)

G plasma 1. Plasma Sample (200 µL) is 2. Add Internal Standard (Bupivacaine) plasma->is precipitate 3. Add Acetonitrile for Protein Precipitation is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into UPLC-MS/MS supernatant->inject

Workflow for Protein Precipitation.
  • To a 200 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard (e.g., bupivacaine).[3]

  • Add acetonitrile to precipitate plasma proteins.[3]

  • Vortex the mixture thoroughly.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial.

  • Inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm).[3]

  • Mobile Phase: Gradient mixture of acetonitrile and water, both containing 0.2% formic acid.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: Ambient.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.[3]

  • MRM Transitions:

    • Fenspiride: m/z 261 → 105.[3]

    • Bupivacaine (IS): m/z 289 → 140.[3]

3. Validation Parameters

  • Selectivity: Assessed using six different batches of blank human plasma.

  • Linearity: Established over the range of 2-500 ng/mL.[3]

  • Accuracy and Precision: Determined with QC samples at low, medium, and high concentrations.

  • Recovery and Matrix Effect: Evaluated to ensure that the extraction efficiency is consistent and that the matrix does not interfere with ionization.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -70°C.[3]

Logical Relationship of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation.

G cluster_methods Analytical Methods cluster_applications Applications HPLC HPLC PK Pharmacokinetic Studies HPLC->PK TDM Therapeutic Drug Monitoring HPLC->TDM Residue Residue Analysis HPLC->Residue UV Detection UPLC_MSMS UPLC-MS/MS UPLC_MSMS->PK High Sensitivity BE Bioequivalence Studies UPLC_MSMS->BE High Throughput Spectro Spectrophotometry (Historical) Spectro->TDM Limited Sensitivity

Application-Method Relationship.

Conclusion

The HPLC and UPLC-MS/MS methods described provide sensitive, specific, and reliable approaches for the quantification of this compound in biological samples. The UPLC-MS/MS method is particularly well-suited for studies requiring high sensitivity and throughput, such as pharmacokinetic and bioequivalence studies. The HPLC method offers a robust alternative, especially for applications where the expected concentrations are higher. The selection of the appropriate method should be based on the specific analytical needs and available resources. Proper validation of the chosen method is essential to ensure the accuracy and reliability of the generated data in compliance with regulatory guidelines.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Fenspiride Hydrochloride and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and antitussive properties. It has been used in the treatment of various respiratory diseases. The monitoring of fenspiride and its metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of fenspiride and its principal metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

While extensive research has been conducted on the parent drug, fenspiride, information regarding its human metabolism is less readily available in peer-reviewed literature. Studies in animal models, particularly horses, have identified several phase I metabolites, including a major phenolic metabolite, through oxidation on both the aromatic and heterocyclic rings. However, for the purpose of this application note, we will focus on a validated method for fenspiride and introduce a theoretical framework for the analysis of its potential human metabolites, such as fenspiride N-oxide, which has been noted as a degradation product.

Experimental Protocols

Fenspiride Analysis in Human Plasma

This protocol is based on a validated UPLC-MS/MS method for the quantification of fenspiride in human plasma.[1][2]

1.1. Materials and Reagents

  • Fenspiride Hydrochloride (Reference Standard)

  • Bupivacaine (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., heparin)

1.2. Instrumentation

  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) equipped with an electrospray ionization (ESI) source

  • Analytical Column: ACQUITY UPLC® BEH C18 column (50 mm × 2.1 mm, 1.7 μm)

1.3. Sample Preparation

A simple protein precipitation method is employed for sample preparation.[1][2]

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 200 μL aliquot of plasma in a microcentrifuge tube, add 500 μL of acetonitrile containing the internal standard (bupivacaine).

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 μL of the mobile phase.

  • Inject an aliquot (typically 5-10 μL) into the LC-MS/MS system.

1.4. Chromatographic Conditions [1][2]

  • Mobile Phase A: 0.2% Formic acid in water

  • Mobile Phase B: 0.2% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-0.2 min: 95% A

    • 0.2-0.8 min: Linear gradient to 5% A

    • 0.8-1.0 min: Hold at 5% A

    • 1.0-1.2 min: Return to 95% A

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

1.5. Mass Spectrometric Conditions [1][2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Fenspiride: m/z 261.2 → 105.1

    • Bupivacaine (IS): m/z 289.2 → 140.1

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 700 L/h

1.6. Method Validation Summary [1][2]

The method was validated according to regulatory guidelines and demonstrated the following performance characteristics:

ParameterResult
Linearity Range 2 - 500 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Precision (%RSD) < 9.5%
Inter-day Precision (%RSD) < 9.5%
Accuracy 91.5% - 112.4%
Recovery 99.3% - 101.9%
Matrix Effect Not significant
Stability Stable after three freeze-thaw cycles and for 5 months at -70°C

Data Presentation

Quantitative Data for Fenspiride Analysis
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)
Fenspiride 2 - 5002< 9.5< 9.591.5 - 112.499.3 - 101.9

Visualizations

Experimental Workflow for Fenspiride Analysis

Fenspiride_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Acetonitrile with Internal Standard (Bupivacaine) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC System reconstitute->inject separation Chromatographic Separation (ACQUITY UPLC BEH C18) inject->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification results Pharmacokinetic Data quantification->results

Caption: Workflow for the LC-MS/MS analysis of fenspiride in plasma.

Proposed Fenspiride Metabolism Pathway

Fenspiride_Metabolism cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites Fenspiride Fenspiride Oxidation Oxidation (Aromatic & Heterocyclic Rings) Fenspiride->Oxidation N_Oxidation N-Oxidation Fenspiride->N_Oxidation Phenolic_Metabolites Phenolic Metabolites Oxidation->Phenolic_Metabolites Other_Metabolites Other Oxidative Metabolites Oxidation->Other_Metabolites Fenspiride_N_Oxide Fenspiride N-Oxide N_Oxidation->Fenspiride_N_Oxide

Caption: Proposed metabolic pathways for fenspiride.

Discussion and Future Perspectives

The provided protocol offers a robust and validated method for the quantification of fenspiride in human plasma. The simple protein precipitation sample preparation method is amenable to high-throughput analysis, which is essential for large-scale pharmacokinetic studies.

A significant area for future research is the definitive identification and quantification of fenspiride's major metabolites in human plasma. While studies in horses have identified several metabolites, further investigation is required to confirm these and identify any human-specific metabolites. The development of a validated LC-MS/MS method for the simultaneous determination of fenspiride and its key metabolites would provide a more comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans. Such a method would be invaluable for in-depth pharmacokinetic modeling and for assessing the potential pharmacological activity or toxicity of the metabolites.

For the analysis of potential metabolites like fenspiride N-oxide, the development of a similar LC-MS/MS method would be necessary. This would involve optimizing the MRM transitions for the metabolite and validating the method for linearity, precision, accuracy, and other relevant parameters. The chromatographic conditions might need to be adjusted to ensure adequate separation of the parent drug and its metabolites.

References

Application Notes and Protocols for Preclinical Animal Models in Fenspiride Hydrochloride Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing preclinical animal models for evaluating the efficacy of fenspiride hydrochloride in respiratory and inflammatory diseases. The included protocols and data summaries are intended to facilitate the design and execution of robust in vivo studies.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator properties.[1] It has been used in the treatment of various respiratory tract diseases.[1] Its mechanism of action is multifactorial, involving antagonism of H1 histamine receptors, α1-adrenergic receptor blocking activity, and inhibition of inflammatory mediator production.[2][3] Fenspiride has been shown to inhibit the migration of neutrophils and modulate the production of pro-inflammatory cytokines, making it a candidate for investigation in chronic inflammatory airway diseases.[2][3]

Recommended Preclinical Animal Models

The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound. Based on its pharmacological profile, the following models are recommended:

  • Nitrogen Dioxide (NO₂) Induced Chronic Obstructive Pulmonary Disease (COPD) in Rats: This model mimics key features of human COPD, including chronic inflammation and airway remodeling.

  • Ovalbumin (OVA)-Induced Allergic Asthma in Mice: This is a widely used and well-characterized model for studying the pathophysiology of allergic airway inflammation and for testing novel anti-inflammatory and anti-asthmatic drugs.[4][5]

Application Note 1: Nitrogen Dioxide (NO₂) Induced COPD Model in Rats

This model is suitable for assessing the long-term anti-inflammatory and bronchodilator effects of this compound.

Experimental Protocol

1. Animals:

  • Species: Wistar rats

  • Sex: Male

  • Age: 6-8 weeks

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Induction of COPD:

  • Expose rats to nitrogen dioxide (NO₂) gas at a concentration of 10 ppm for 4 hours/day, 5 days/week for up to 60 days.[4]

  • House animals in a whole-body inhalation chamber with controlled airflow and NO₂ concentration.

  • The control group should be exposed to filtered air under the same conditions.

3. This compound Administration:

  • Treatment Groups:

    • Vehicle Control (e.g., saline)

    • NO₂ + Vehicle

    • NO₂ + this compound (Low Dose, e.g., 0.15 mg/kg)[6][7]

    • NO₂ + this compound (High Dose, e.g., 15 mg/kg)[6][7]

  • Route of Administration: Oral gavage.

  • Frequency: Once daily, prior to NO₂ exposure.

  • Duration: Concurrent with the NO₂ exposure period.

4. Efficacy Endpoints and Assessment:

  • Bronchoalveolar Lavage (BAL):

    • At the end of the study, euthanize animals and perform BAL with sterile phosphate-buffered saline (PBS).

    • Determine total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BAL fluid (BALF).

  • Histopathology:

    • Collect lung tissue, fix in 10% neutral buffered formalin, and embed in paraffin.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, alveolar space enlargement, and goblet cell hyperplasia.[6]

  • Cytokine Analysis:

    • Measure levels of TNF-α and IL-6 in BALF and/or serum using ELISA kits.

  • Lung Function:

    • Assess parameters such as airway resistance and compliance using a whole-body plethysmograph.

  • Ex Vivo Bronchial Smooth Muscle Contractility:

    • Isolate bronchial rings and measure isometric contraction in response to electrical stimulation or bronchoconstrictors in an organ bath setup.[6]

Expected Quantitative Data and Summary
ParameterNO₂ + VehicleNO₂ + Fenspiride (0.15 mg/kg)NO₂ + Fenspiride (15 mg/kg)p-value
BALF Total Cells (x10⁵) Expected IncreaseExpected DecreaseExpected Greater Decrease
BALF Neutrophils (%) Expected IncreaseExpected DecreaseExpected Greater Decrease
BALF Macrophages (%) Expected IncreaseExpected ModulationExpected Modulation
Serum TNF-α (pg/mL) Expected IncreaseExpected DecreaseExpected Greater Decrease
Serum IL-6 (pg/mL) Expected IncreaseExpected DecreaseExpected Greater Decrease

A study on rats with NO₂-induced COPD demonstrated that ex vivo application of fenspiride (1 µg/ml) to isolated bronchial preparations significantly decreased the amplitude of bronchial contraction elicited by electrical stimulation.[6]

Stimulation Method% Decrease in Contraction Amplitude (Mean ± SEM)p-value
Preganglionic Nerve Stimulation15.0%<0.05
Smooth Muscle Stimulation27.4%<0.05

Histological examination of lung tissue from rats exposed to NO₂ for 60 days and treated with a high dose of fenspiride (15 mg/kg) showed a reduced number of goblet cells and enlargement of the bronchial lumen.[6]

Experimental Workflow

COPD_Model_Workflow cluster_acclimatization Acclimatization (1 week) cluster_induction COPD Induction & Treatment (up to 60 days) cluster_endpoints Endpoint Assessment Acclimatization Wistar Rats Acclimatization Induction Daily NO2 Exposure (10 ppm, 4h/day) Acclimatization->Induction Treatment Daily this compound (Oral Gavage) BAL Bronchoalveolar Lavage (BAL) Treatment->BAL Histo Histopathology Treatment->Histo Cytokine Cytokine Analysis Treatment->Cytokine LungFunc Lung Function Tests Treatment->LungFunc ExVivo Ex Vivo Contractility Treatment->ExVivo

Workflow for NO₂-Induced COPD Model in Rats.

Application Note 2: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model is ideal for investigating the effects of this compound on allergic airway inflammation, particularly eosinophilia and Th2-mediated cytokine responses.

Experimental Protocol

1. Animals:

  • Species: BALB/c mice

  • Sex: Female

  • Age: 6-8 weeks

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Induction of Allergic Asthma:

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in a total volume of 200 µL saline.[8]

  • Challenge:

    • From day 21 to 27, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.[8]

  • The control group should be sensitized and challenged with saline.

3. This compound Administration:

  • Treatment Groups:

    • Vehicle Control (e.g., saline)

    • OVA + Vehicle

    • OVA + this compound (e.g., 10 mg/kg)

    • OVA + Dexamethasone (Positive Control, e.g., 1 mg/kg)

  • Route of Administration: Intraperitoneal injection or oral gavage.

  • Frequency: Once daily, 1 hour before each OVA challenge.

  • Duration: During the challenge period (days 21-27).

4. Efficacy Endpoints and Assessment:

  • Bronchoalveolar Lavage (BAL):

    • 24 hours after the final OVA challenge, perform BAL.

    • Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

  • Histopathology:

    • Collect lung tissue for H&E staining to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) staining for mucus production and goblet cell hyperplasia.

  • Cytokine Analysis:

    • Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant cytokines (TNF-α, IL-6) in BALF using ELISA or multiplex assays.

  • Immunoglobulin E (IgE) Levels:

    • Measure total and OVA-specific IgE levels in serum by ELISA.

Expected Quantitative Data and Summary

The following table provides an example of how to present the expected outcomes based on the known anti-inflammatory properties of fenspiride.

ParameterOVA + VehicleOVA + Fenspiride (10 mg/kg)p-value
BALF Total Cells (x10⁵) Expected Significant IncreaseExpected Significant Decrease
BALF Eosinophils (x10⁴) Expected Significant IncreaseExpected Significant Decrease
BALF Neutrophils (x10⁴) Expected IncreaseExpected Decrease
BALF Lymphocytes (x10⁴) Expected IncreaseExpected Decrease
Serum OVA-specific IgE (ng/mL) Expected Significant IncreaseExpected Decrease
BALF IL-4 (pg/mL) Expected Significant IncreaseExpected Decrease
BALF IL-5 (pg/mL) Expected Significant IncreaseExpected Decrease
BALF TNF-α (pg/mL) Expected IncreaseExpected Decrease

Experimental Workflow

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_endpoints Endpoint Assessment (Day 28) Day0 Day 0: i.p. OVA/Alum Day14 Day 14: i.p. OVA/Alum Challenge Days 21-27: Daily OVA Aerosol Challenge Day14->Challenge Treatment Daily this compound Administration BAL Bronchoalveolar Lavage (BAL) Treatment->BAL Histo Histopathology (H&E, PAS) Treatment->Histo Cytokine Cytokine Analysis (BALF) Treatment->Cytokine IgE Serum IgE Measurement Treatment->IgE

Workflow for OVA-Induced Asthma Model in Mice.

Mechanism of Action: Relevant Signaling Pathways

This compound exerts its anti-inflammatory effects through multiple mechanisms. Understanding these pathways is crucial for interpreting efficacy data.

  • Inhibition of Inflammatory Cell Migration: Fenspiride has been shown to inhibit the migration of neutrophils, a key event in the pathogenesis of COPD and severe asthma.[2]

  • Modulation of Cytokine Production: Fenspiride can reduce the production of pro-inflammatory cytokines such as TNF-α.[9]

  • H1-Receptor Antagonism: By blocking histamine H1 receptors, fenspiride can mitigate allergic responses.[3]

  • Inhibition of Na+/H+ Antiport: In alveolar macrophages, fenspiride has been shown to block the Na+/H+ antiport activation, which may be relevant to its anti-inflammatory mechanism.[7]

Signaling Pathway Diagram

Fenspiride_MoA cluster_stimuli Inflammatory Stimuli (Allergens, Irritants) cluster_cells Immune & Airway Cells cluster_mediators Inflammatory Mediators & Processes Stimuli Allergens (e.g., OVA) Irritants (e.g., NO₂) MastCell Mast Cell Stimuli->MastCell Macrophage Macrophage Stimuli->Macrophage EpithelialCell Airway Epithelial Cell Stimuli->EpithelialCell Histamine Histamine Release MastCell->Histamine Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophage->Cytokines Neutrophil Neutrophil Chemotaxis Neutrophil Migration EpithelialCell->Chemotaxis Mucus Mucus Hypersecretion EpithelialCell->Mucus Bronchoconstriction Bronchoconstriction Histamine->Bronchoconstriction Cytokines->Chemotaxis Chemotaxis->Bronchoconstriction Fenspiride This compound Fenspiride->Histamine Inhibits (H1 Antagonism) Fenspiride->Cytokines Inhibits Fenspiride->Chemotaxis Inhibits Fenspiride->Bronchoconstriction Inhibits

Proposed Anti-Inflammatory Mechanisms of Fenspiride.

Conclusion

The preclinical animal models and protocols detailed in these application notes provide a robust framework for evaluating the efficacy of this compound. The NO₂-induced COPD model in rats is well-suited for studying chronic inflammation, while the OVA-induced asthma model in mice is optimal for investigating allergic airway inflammation. Consistent and detailed data collection, particularly from BALF analysis and histopathology, will be crucial for a comprehensive assessment of fenspiride's therapeutic potential.

References

Application Notes and Protocols: Rat Model of NO2-Induced COPD for Fenspiride Hydrochloride Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chronic Obstructive Pulmonary Disease (COPD) is a major global health issue characterized by persistent respiratory symptoms and airflow limitation.[1] Animal models are crucial for understanding the pathophysiology of COPD and for the preclinical evaluation of new therapeutic agents. Nitrogen dioxide (NO2), a significant component of air pollution, is used to induce a reliable rat model of COPD that mimics key features of the human disease, including lung inflammation and epithelial injury.[2][3] Fenspiride hydrochloride is a non-steroidal anti-inflammatory drug with bronchodilator properties that has shown potential in treating respiratory diseases.[4][5][6] These application notes provide detailed protocols for establishing an NO2-induced COPD rat model and for evaluating the therapeutic effects of this compound.

Experimental Design and Workflow

A typical experimental design involves four main groups: a Control group, a Sham group (exposed to filtered air), an NO2-induced COPD model group, and an NO2 + Fenspiride treatment group. The workflow outlines the timeline for disease induction, treatment, and subsequent analysis.

G cluster_0 Acclimatization (1 Week) cluster_1 COPD Induction & Treatment Phase (e.g., 60 Days) cluster_2 Analysis Phase (Post-Treatment) acclimatize Animal Acclimatization control Control Group (Normal Air) acclimatize->control model NO2 Model Group (NO2 Exposure) acclimatize->model treatment Treatment Group (NO2 + Fenspiride) acclimatize->treatment analysis Sacrifice & Sample Collection (BALF, Lung Tissue) control->analysis model->analysis treatment->analysis data_analysis Data Analysis (Histopathology, Cytokine Assays) analysis->data_analysis

Caption: High-level experimental workflow for the NO2-induced COPD rat model and fenspiride treatment.

Protocols

Protocol 1: Induction of COPD Rat Model via NO2 Exposure

This protocol describes the establishment of a COPD model in rats through chronic exposure to nitrogen dioxide.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Whole-body inhalation exposure chamber

  • NO2 gas cylinder (certified concentration)

  • Gas mixing and delivery system

  • NO2 analyzer for chamber concentration monitoring

  • Animal housing and standard chow

Procedure:

  • Acclimatization: Acclimatize rats to the housing facility for at least one week prior to the experiment.

  • Exposure Chamber Setup: Place animals in the inhalation chamber. The chamber should be connected to a system that generates and delivers a precise concentration of NO2.[7] A typical setup involves a chemical reaction between sodium nitrite and sulfuric acid to produce nitrogen oxides, which are then pumped into the chamber.[7]

  • NO2 Exposure:

    • Concentration: Expose rats to an NO2 concentration of 30–40 mg/m³ (approximately 15–19 ppm).[7] This concentration has been shown to induce lung injury without causing significant mortality.[8]

    • Duration: Expose the animals for 4 hours per day, 5 days a week.

    • Timeline: Continue the exposure for a period ranging from 15 days (acute stage) to 60 days (chronic stage) to induce COPD-like pathology.[7]

  • Sham/Control Group: The control group should be exposed to filtered air under identical chamber conditions and for the same duration.

  • Monitoring: Monitor the animals daily for signs of distress, weight loss, or changes in behavior. Regularly calibrate the NO2 analyzer to ensure consistent exposure levels.

Protocol 2: this compound Administration

This protocol details the preparation and administration of this compound to the rat model.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline or distilled water)

  • Oral gavage needles

  • Syringes

  • Analytical balance

Procedure:

  • Preparation of Fenspiride Solution:

    • Calculate the required dose. Studies have used both low (0.15 mg/kg) and high (15 mg/kg) doses to investigate dose-dependent effects.[7]

    • Weigh the appropriate amount of this compound powder.

    • Dissolve the powder in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous.

  • Administration:

    • Route: Administer the solution via oral gavage.

    • Frequency: Administer fenspiride daily, typically starting concurrently with the NO2 exposure or after a specific induction period.

    • Volume: The volume administered should be appropriate for the rat's body weight (e.g., 1-2 mL).

  • Vehicle Control: The NO2 model group should receive an equivalent volume of the vehicle via the same route and schedule.

Protocol 3: Bronchoalveolar Lavage Fluid (BALF) Analysis

This protocol is for collecting and analyzing BALF to assess airway inflammation.

Materials:

  • Anesthetic (e.g., pentobarbital sodium)

  • Tracheal cannula

  • Suture thread

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope

  • ELISA kits for cytokine analysis (e.g., TNF-α, IL-1β, IL-6)

Procedure:

  • Animal Anesthesia and Tracheostomy: Anesthetize the rat deeply. Perform a tracheostomy and securely insert a tracheal cannula.

  • BALF Collection:

    • Instill a fixed volume of ice-cold PBS (e.g., 2 mL) into the lungs via the cannula.

    • Gently aspirate the fluid. Repeat this process 3-4 times with fresh PBS.

    • Pool the collected fluid. The recovery rate should be >80%.

  • Cell Counting:

    • Centrifuge the collected BALF at a low speed (e.g., 500 x g for 10 minutes at 4°C).

    • Resuspend the cell pellet in a known volume of PBS.

    • Count the total number of inflammatory cells using a hemocytometer.

    • Prepare a cytospin slide, stain with Wright-Giemsa, and perform a differential cell count (macrophages, neutrophils, lymphocytes) under a microscope.

  • Cytokine Analysis: Use the supernatant from the centrifugation step to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercial ELISA kits according to the manufacturer's instructions.

Protocol 4: Lung Tissue Histopathology

This protocol outlines the process for preparing and evaluating lung tissue for pathological changes.

Materials:

  • 4% Paraformaldehyde (PFA) or 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Lung Perfusion and Fixation: After BALF collection, perfuse the lungs with PBS via the right ventricle to remove blood.

  • Instill the fixative (4% PFA or 10% formalin) into the lungs via the tracheal cannula at a constant pressure (e.g., 20-25 cm H2O).

  • Excise the lungs and immerse them in the same fixative for at least 24 hours.

  • Tissue Processing: Dehydrate the fixed lung tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Deparaffinize, rehydrate, and stain the sections with H&E.

  • Microscopic Examination: Evaluate the stained slides for key pathological features of COPD, including:

    • Inflammatory cell infiltration in the peribronchial and perivascular areas.

    • Thickening of the bronchial walls.

    • Epithelial cell hyperplasia and desquamation.

    • Alveolar destruction and enlargement (emphysema).[7]

Data Presentation: Expected Outcomes

The following tables summarize hypothetical quantitative data representing typical results from this experimental model.

Table 1: Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF)

GroupTotal Cells (x10⁵/mL)Neutrophils (x10⁴/mL)Macrophages (x10⁵/mL)Lymphocytes (x10⁴/mL)
Control 1.5 ± 0.30.5 ± 0.11.3 ± 0.20.8 ± 0.2
NO2 Model 8.2 ± 1.125.6 ± 3.55.5 ± 0.83.1 ± 0.5
NO2 + Fenspiride (15 mg/kg) 4.1 ± 0.6#10.3 ± 1.8#2.9 ± 0.4#1.5 ± 0.3#
Data are presented as Mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. NO2 Model.

Table 2: Pro-inflammatory Cytokine Levels in BALF Supernatant

GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control 35 ± 820 ± 550 ± 12
NO2 Model 180 ± 25110 ± 15250 ± 30*
NO2 + Fenspiride (15 mg/kg) 85 ± 12#55 ± 9#115 ± 18#
Data are presented as Mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. NO2 Model.

Mechanism of Action and Signaling Pathways

NO2 exposure induces pulmonary injury primarily through oxidative stress and inflammation.[9] This leads to the activation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which upregulates the expression of pro-inflammatory genes.[10][11] Fenspiride is believed to exert its anti-inflammatory effects by modulating these pathways, potentially by inhibiting the translocation of NF-κB and reducing the production of inflammatory mediators.[1]

G NO2 NO2 Inhalation OxidativeStress Oxidative Stress (ROS/RNS Generation) NO2->OxidativeStress EpithelialDamage Epithelial Cell Damage NO2->EpithelialDamage NFkB_Activation NF-κB Pathway Activation OxidativeStress->NFkB_Activation EpithelialDamage->NFkB_Activation CytokineProduction Pro-inflammatory Cytokine Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_Activation->CytokineProduction Inflammation Inflammatory Cell Infiltration (Neutrophils, Macrophages) CytokineProduction->Inflammation COPD_Pathology COPD Pathogenesis (Airway Remodeling, Emphysema) Inflammation->COPD_Pathology Fenspiride Fenspiride HCl Fenspiride->NFkB_Activation Inhibits

Caption: Proposed signaling pathway for NO2-induced inflammation and the inhibitory action of fenspiride.

References

Application Notes and Protocols for the Quantitative Determination of Fenspiride Hydrochloride Residues using RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of fenspiride hydrochloride residues using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined are suitable for applications in pharmaceutical manufacturing, quality control, and drug development.

Introduction

This compound is a non-steroidal anti-inflammatory drug with bronchodilator and antisecretory properties. Ensuring the effective removal of its residues from manufacturing equipment is a critical aspect of Good Manufacturing Practices (GMP) to prevent cross-contamination.[1] This document describes a validated RP-HPLC method for the sensitive and specific quantification of this compound residues.

Principle of the Method

The described method utilizes RP-HPLC with UV detection for the separation and quantification of this compound. The principle of RP-HPLC involves the separation of components in a mixture based on their differential partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. This compound, being a basic compound, is retained on the column and then eluted by the mobile phase. The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

Experimental Protocols

Materials and Reagents
  • This compound working standard (e.g., supplied by Erregierre S.p.A., Italy)[1]

  • HPLC grade methanol[1]

  • HPLC grade acetonitrile[2][3]

  • Ammonium acetate[2][3]

  • Sodium dihydrogen phosphate monohydrate[1]

  • Orthophosphoric acid[1]

  • High purity water (e.g., from a Millipore Direct-Q system)[1]

  • Nylon membrane filters, 0.22 µm[1]

Instrumentation and Chromatographic Conditions

Two exemplary sets of chromatographic conditions are provided below. Method 1 is suitable for residue analysis on surfaces, while Method 2 is applicable for bulk and pharmaceutical dosage forms.

ParameterMethod 1: For Equipment Surface Residues[1]Method 2: For Bulk and Dosage Forms[2][3]
HPLC System HPLC with UV DetectorHPLC with UV/PDA Detector
Column Not specified, but a C18 column is impliedInertsil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Mixture of phosphate buffer and methanolAcetonitrile: 10mM Ammonium acetate (50:50, v/v)
Flow Rate 1.5 mL/min1.0 mL/min
Detection Wavelength 210 nm210 nm
Injection Volume 50 µLNot specified
Column Temperature 30°CAmbient
Run Time 5 min7 min
Retention Time Not specified~4.6 min
Preparation of Solutions
  • Method 1: Prepare a suitable phosphate buffer and mix with methanol. Filter the mobile phase through a 0.22 µm nylon membrane filter and degas prior to use.[1]

  • Method 2: Prepare a 10mM Ammonium acetate solution. Mix with acetonitrile in a 50:50 ratio (v/v).[2][3]

  • Method 1: Accurately weigh and dissolve an appropriate amount of this compound working standard in water to obtain a stock solution of 1.0 mg/mL.[1]

  • Method 2: Accurately weigh and dissolve this compound in methanol to prepare the standard stock solution.[2]

  • Method 1: From the 1.0 mg/mL stock solution, perform serial dilutions with water to prepare standard solutions at concentrations of 1.0, 3.0, 5.0, 7.0, 10.0, 20.0, 30.0, 50.0, and 100.0 µg/mL.[1]

  • Method 2: From the stock solution, prepare a series of dilutions in the mobile phase to achieve concentrations ranging from 10-50 µg/mL.[2][3]

Sample Preparation (for Equipment Surface Residue Analysis)
  • Select a stainless steel surface area of 10 cm x 10 cm for sampling.[1]

  • Use a swab moistened with a suitable solvent (e.g., water) to systematically wipe the defined area.

  • Extract the this compound from the swab into a known volume of solvent.

  • Filter the resulting solution through a 0.45 µm filter before injection into the HPLC system.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in triplicate to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Record the peak areas from the chromatograms.

Data Presentation and Quantitative Analysis

The concentration of this compound in the samples is calculated using the linear regression equation derived from the calibration curve.

Method Validation Summary

The following tables summarize the validation parameters for the described HPLC methods.

Table 1: Linearity and Range

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
Method 1[1]1.0 - 100.00.99994
Method 2[2][3]10 - 500.999 / 0.998

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MethodLOD (µg/mL)LOQ (µg/mL)
Method 1[1]0.411.25
Method 2[2][3]0.00720.021

Table 3: Accuracy (Recovery)

MethodRecovery (%)
Method 2[3]99.315

Table 4: Precision

The precision of the method is typically evaluated at different concentration levels, and the results should demonstrate a low relative standard deviation (RSD).

Table 5: Specificity

The method's specificity is confirmed by the absence of interfering peaks at the retention time of this compound when analyzing blank samples (e.g., placebo, blank swabs).[3]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation F HPLC System Equilibration A->F B Standard Stock Solution C Calibration Standards B->C G Injection of Standards & Samples C->G D Sample Collection (Swabbing) E Sample Extraction D->E E->G F->G H Chromatographic Separation G->H I Data Acquisition H->I J Peak Integration & Quantification I->J K Result Reporting J->K

Caption: Workflow for this compound Residue Analysis.

Logic Diagram for Method Selection

G Start Start: Fenspiride Residue Analysis Matrix Sample Matrix? Start->Matrix Surface Equipment Surface Matrix->Surface Surface Bulk Bulk Drug / Dosage Form Matrix->Bulk Bulk/Dosage Method1 Use Method 1 Protocol Surface->Method1 Method2 Use Method 2 Protocol Bulk->Method2 End End Method1->End Method2->End

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

The RP-HPLC methods described are demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative determination of this compound residues.[2] These protocols are suitable for routine quality control analysis and for the validation of cleaning procedures in pharmaceutical manufacturing facilities. The provided data and workflows offer a comprehensive guide for researchers and professionals in the field.

References

Troubleshooting & Optimization

Overcoming solubility and stability issues in fenspiride hydrochloride research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility and stability challenges encountered during fenspiride hydrochloride research.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

This compound is generally considered a water-soluble compound.[1] However, its solubility can be influenced by the solvent and pH. Below is a summary of reported solubility data.

Q2: My this compound solution is showing signs of degradation. What are the common degradation products and under what conditions do they form?

This compound is susceptible to degradation under various stress conditions, particularly in acidic, basic, and oxidative environments.[2][3][4][5] The primary identified degradation products are Fenspiride N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP).[2][3][4][5][6]

Q3: How can I improve the solubility of this compound for my experiments?

While this compound is water-soluble, you may encounter solubility challenges in specific solvents or require higher concentrations. General techniques for improving the solubility of active pharmaceutical ingredients (APIs) can be applied. These include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[7][8][9]

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored under recommended conditions, protected from incompatible materials. It is stable under recommended storage conditions.[10] In solvent, it is recommended to store at -80°C for 6 months or -20°C for 1 month in a sealed container, away from moisture.[10]

Troubleshooting Guides

Issue 1: Poor Solubility in a Specific Solvent System

Symptoms:

  • Incomplete dissolution of this compound powder.

  • Precipitation of the compound after initial dissolution.

  • Cloudy or hazy appearance of the solution.

Possible Causes:

  • The solvent system is not optimal for the desired concentration.

  • The pH of the solution is unfavorable for solubility.

  • The temperature of the solvent is too low.

Troubleshooting Steps:

  • pH Adjustment: this compound's solubility can be pH-dependent. Try adjusting the pH of your aqueous solution.

  • Co-solvency: Introduce a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 300) to your aqueous solution.[7] Start with a small percentage of the co-solvent and gradually increase it until the desired solubility is achieved.

  • Sonication: Applying ultrasonic waves can help to break down particle agglomerates and enhance dissolution.[11]

  • Heating: Gently warming the solvent can increase the solubility of many compounds. Ensure that this compound is stable at the elevated temperature to avoid degradation.

Issue 2: Observation of Degradation Products in Analytical Assays

Symptoms:

  • Appearance of unexpected peaks in your chromatogram (e.g., HPLC).

  • A decrease in the peak area of the parent this compound compound over time.

  • Physical changes in the formulation, such as color change.

Possible Causes:

  • Exposure of the solution to acidic, basic, or oxidative conditions.[2][3][4][5]

  • Inappropriate storage of the solution (e.g., exposure to light or high temperatures).

  • Incompatibility with other excipients in the formulation.

Troubleshooting Steps:

  • Control pH: Maintain the pH of your formulation within a neutral range to minimize acid- or base-catalyzed hydrolysis.

  • Use of Antioxidants: If oxidative degradation is suspected, consider adding an antioxidant to your formulation.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Storage Conditions: Ensure your solutions are stored at the recommended temperature.[10]

  • Excipient Compatibility: Conduct compatibility studies with all formulation components to identify any potential interactions leading to degradation.

Data Presentation

Table 1: Solubility Data for this compound

SolventSolubilityReference
Water54 mg/mL[11]
DMSO≥14.8 mg/mL[12]
DMSO9 mg/mL[11]
Aqueous (pH 7.4)>44.5 µg/mL[13]

Experimental Protocols

Protocol: Identification of this compound Degradation Products using HPLC

This method is adapted from published studies for the identification of degradation products in forced degradation studies.[2][3]

Objective: To separate and identify this compound and its primary degradation products (FNO and PHAP).

Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Buffer 1 (pH 4.5)

  • Buffer 2 (pH 2.9)

  • High-purity water

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Reversed-phase C18 column

  • Mobile Phase: A dual gradient system using two solutions:

    • Solution S1: Buffer 1 (pH 4.5) and Methanol (90:10 v/v)

    • Solution S2: Buffer 2 (pH 2.9), Acetonitrile, and Methanol (65:15:10 v/v/v)

  • Gradient Program:

    • 0-10 min: Linear gradient from 100% S1 to 100% S2

    • 10-15 min: Hold at 100% S2

    • Post-run: Re-equilibrate to initial conditions

  • Flow Rate: 1.5 mL/min

  • Detection: UV at an appropriate wavelength

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase). Prepare working standards by diluting the stock solution.

  • Forced Degradation Sample Preparation:

    • Acidic: Incubate this compound solution with an acid (e.g., 0.1N HCl) at an elevated temperature.

    • Basic: Incubate this compound solution with a base (e.g., 0.1N NaOH) at an elevated temperature.

    • Oxidative: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Analysis: Inject the prepared standards and forced degradation samples into the HPLC system.

  • Data Interpretation: Monitor the chromatograms for the appearance of new peaks corresponding to the degradation products. The retention times of FNO and PHAP can be confirmed with reference standards if available.

Visualizations

Fenspiride_Degradation_Pathway Fenspiride This compound Stress Stress Conditions (Acidic, Basic, Oxidative) Fenspiride->Stress FNO Fenspiride N-oxide (FNO) Stress->FNO Degradation PHAP 1-phenylethyl-4-hydroxy-4- aminomethyl piperidine hydrochloride (PHAP) Stress->PHAP Degradation

Caption: this compound Degradation Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Standard Prepare Fenspiride HCl Reference Standard HPLC HPLC Analysis Standard->HPLC Forced_Deg Prepare Forced Degradation Samples (Acidic, Basic, Oxidative) Forced_Deg->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for Degradation Product Analysis.

References

Technical Support Center: Fenspiride Hydrochloride In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of fenspiride hydrochloride for in vivo preclinical studies. The information is presented in a question-and-answer format to directly address common challenges.

Important Safety Notice: Fenspiride-based medicines have been withdrawn from the market in several European countries due to the risk of QT prolongation and torsades de pointes, which are serious heart rhythm abnormalities.[1] Researchers should exercise extreme caution and incorporate appropriate cardiovascular safety monitoring in their preclinical study designs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound exhibits a multi-faceted mechanism of action, primarily targeting pathways involved in inflammation and bronchoconstriction.[1] Its key actions include:

  • H1 Histamine Receptor Antagonism: Blocks histamine H1 receptors, reducing the release of pro-inflammatory mediators like cytokines and leukotrienes.[1]

  • Anti-inflammatory Properties: It inhibits the arachidonic acid pathway, thereby decreasing the synthesis of inflammatory prostaglandins and thromboxanes.[1]

  • Bronchodilator Effects: It possesses antispasmodic and bronchodilator properties.

  • Antitussive Properties: It helps in suppressing cough.[1]

  • Inhibition of Phosphodiesterases: Fenspiride inhibits PDE3, PDE4, and PDE5.

Q2: What are the reported effective dosages of this compound in preclinical animal models?

Reported effective dosages of this compound vary depending on the animal model, the disease state being investigated, and the route of administration. The following table summarizes some of the reported effective doses.

Animal ModelDisease ModelRoute of AdministrationEffective Dose/ConcentrationReference
RatChronic Obstructive Pulmonary Disease (COPD)Oral (esophageal probe)0.15 mg/kg and 15 mg/kg[2]
RatEndotoxin-induced inflammationOral60-200 mg/kg[3]
Guinea PigCapsaicin-induced bronchoconstrictionAerosolized1 mg/mL[4]
Guinea PigCitric acid-induced bronchoconstrictionIntravenous1 mg/kg[4]
Guinea PigCitric acid-induced coughAerosolized1, 3, and 10 mg/mL[4]

Q3: Is there any available pharmacokinetic data for this compound in preclinical models?

Publicly available pharmacokinetic data for this compound in common preclinical species such as rats, mice, and guinea pigs is limited. A Phase I clinical trial in healthy human volunteers reported an elimination half-life of 14 to 16 hours and an absolute bioavailability of approximately 90% following oral administration.[5] However, these parameters may not be directly translatable to animal models. Researchers should consider conducting pilot pharmacokinetic studies in their chosen animal model to determine key parameters like Cmax, Tmax, and half-life to inform optimal dosing regimens.

Q4: What is known about the toxicity profile of this compound in preclinical studies?

Troubleshooting Guide

Problem: Difficulty in determining the optimal starting dose for an in vivo efficacy study.

Solution:

  • Literature Review: Start by thoroughly reviewing existing literature for studies using fenspiride in a similar animal model and disease state. The table provided in the FAQ section can be a useful starting point.

  • Dose Range Finding Study: If no directly comparable data is available, a pilot dose-range finding study is highly recommended. This typically involves administering a wide range of doses to a small number of animals to identify a dose that is well-tolerated and shows some biological activity.

  • Consider the Route of Administration: The effective dose will vary significantly with the route of administration (e.g., oral, intravenous, aerosolized). Ensure your chosen route aligns with your experimental objectives.

  • Allometric Scaling (with caution): While not ideal without robust preclinical PK data, allometric scaling from doses used in other species can provide a rough estimate. However, this should be used with extreme caution and followed by pilot studies.

Problem: Observing adverse effects in study animals.

Solution:

  • Cardiovascular Monitoring: Given the known risk of cardiac arrhythmias, it is critical to monitor cardiovascular parameters, especially if using higher doses. This can include ECG measurements in anesthetized or telemetered animals.

  • Clinical Observations: Carefully observe the animals for any clinical signs of toxicity, such as changes in behavior, activity, food and water consumption, and body weight.

  • Dose Reduction: If adverse effects are observed, consider reducing the dose or adjusting the dosing frequency.

  • Histopathology: At the end of the study, conduct a thorough histopathological examination of key organs to identify any potential target organ toxicity.

Problem: Inconsistent or unexpected experimental results.

Solution:

  • Formulation and Administration: Ensure the this compound formulation is appropriate for the chosen route of administration and is being administered consistently. For oral administration, consider the vehicle used and the volume administered. For aerosol administration, particle size and deposition are critical factors.

  • Animal Model Variability: The pathophysiology of the disease model can influence the efficacy of the compound. Ensure your animal model is well-characterized and consistent.

  • Mechanism of Action: Consider the multifaceted mechanism of action of fenspiride. The observed effects may be a result of a combination of its anti-inflammatory, bronchodilator, and other activities.

  • Drug Stability: Verify the stability of your this compound stock solutions and dosing formulations.

Experimental Protocols

Chronic Obstructive Pulmonary Disease (COPD) Model in Rats

This protocol is based on a study by D. O. Dzhurko et al. (2013).[2]

  • Animals: Male Wistar rats.

  • Induction of COPD: Animals are exposed to nitrogen dioxide (NO2) inhalation to induce COPD-like lung damage.

  • Fenspiride Administration: this compound is administered daily via an esophageal probe one hour prior to NO2 exposure.

    • Low Dose: 0.15 mg/kg

    • High Dose: 15 mg/kg

  • Control Groups:

    • Saline-treated control group.

    • Intact (no NO2 exposure, no treatment) group.

  • Duration: The study can be conducted for various durations to model acute or chronic stages of COPD.

  • Endpoints:

    • In vitro bronchial smooth muscle contractility: Assessed by isometric contraction of bronchial preparations following electrical stimulation.

    • Histopathology: Lung tissue is examined for structural changes.

Bronchoconstriction and Cough Models in Guinea Pigs

This protocol is based on a study by S. B. K. Lagente et al. (1995).[4][6]

  • Animals: Male Dunkin-Hartley guinea pigs.

  • Induction of Bronchoconstriction:

    • Capsaicin-induced: An aerosol of capsaicin is administered to induce bronchoconstriction.

    • Citric acid-induced: An aerosol of citric acid is administered.

  • Fenspiride Administration:

    • Aerosolized: this compound solution (e.g., 1 mg/mL) is delivered via a nebulizer.

    • Intravenous: this compound is administered via intravenous injection (e.g., 1 mg/kg).

  • Induction of Cough: An aerosol of citric acid is used to induce coughing.

  • Fenspiride Administration for Cough: Aerosolized this compound (1, 3, and 10 mg/mL) is administered before citric acid challenge.

  • Endpoints:

    • Airway Resistance: Measured using a pneumotachograph.

    • Cough Reflex: The number of coughs is counted.

Visualizations

Signaling Pathways of this compound

Fenspiride_Signaling Fenspiride Fenspiride Hydrochloride H1R H1 Histamine Receptor Fenspiride->H1R Antagonizes AA Arachidonic Acid Pathway Fenspiride->AA Inhibits PDEs Phosphodiesterases (PDE3, PDE4, PDE5) Fenspiride->PDEs Inhibits Inflammation Inflammation Bronchoconstriction Bronchoconstriction Bronchodilation Bronchodilation Inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Leukotrienes) H1R->Inflammatory_Mediators Activation leads to Prostaglandins Prostaglandins & Thromboxanes AA->Prostaglandins Metabolism leads to cAMP_cGMP cAMP / cGMP Degradation PDEs->cAMP_cGMP Inflammatory_Mediators->Inflammation Prostaglandins->Inflammation Prostaglandins->Bronchoconstriction cAMP_cGMP->Bronchoconstriction Decreased levels lead to

Caption: Fenspiride's multi-target mechanism of action.

Experimental Workflow for a COPD Model Study

COPD_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Groups (Control, Vehicle, Fenspiride) acclimatization->grouping induction COPD Induction (e.g., NO2 exposure) grouping->induction treatment Daily Treatment (Fenspiride or Vehicle) induction->treatment monitoring In-life Monitoring (Body weight, clinical signs) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint necropsy Necropsy & Tissue Collection (Lungs, Bronchi) endpoint->necropsy analysis Ex vivo/In vitro Analysis (Histopathology, Muscle Contractility) necropsy->analysis data Data Analysis & Interpretation analysis->data end End data->end

Caption: Workflow for a preclinical COPD study with fenspiride.

Logical Relationship for Dose Selection

Dose_Selection lit_review Literature Review of Effective Doses dose_range Dose-Range Finding Study lit_review->dose_range pilot_pk Pilot Pharmacokinetic Study (if feasible) pilot_pk->dose_range efficacy_study Definitive Efficacy Study dose_range->efficacy_study Select doses based on efficacy & tolerability safety_monitoring Cardiovascular & Clinical Safety Monitoring dose_range->safety_monitoring efficacy_study->safety_monitoring

Caption: A logical approach for selecting an appropriate in vivo dose.

References

Technical Support Center: Optimizing Fenspiride Hydrochloride Recovery from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of fenspiride hydrochloride from various biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the extraction and analysis of this compound from biological samples.

1. Sample Preparation & Extraction

Q1: What are the most common methods for extracting this compound from biological matrices like plasma and urine?

A1: The primary methods for this compound extraction are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method depends on the biological matrix, the required level of cleanliness, and the analytical technique to be used. For instance, a UPLC-MS/MS method for fenspiride in human plasma utilizes a simple protein precipitation with acetonitrile. LLE is another common technique, often employing solvents like 1-octanol. SPE with various sorbents is also used for effective sample clean-up.

Q2: I am experiencing low recovery of this compound during Liquid-Liquid Extraction (LLE). What are the potential causes and solutions?

A2: Low recovery in LLE can stem from several factors:

  • Incomplete Extraction: The partition coefficient (logP) of fenspiride suggests it is lipophilic, but its hydrochloride salt form has aqueous solubility. Ensure the pH of the aqueous phase is adjusted to suppress the ionization of fenspiride (basic conditions, pH > pKa) to drive it into the organic phase.

  • Emulsion Formation: Emulsions at the solvent interface can trap the analyte, leading to poor recovery.

    • Prevention: Gently swirl or rock the mixture instead of vigorous shaking.

    • Resolution: Add salt (salting out) to increase the ionic strength of the aqueous layer, centrifuge the sample to break the emulsion, or add a small amount of a different organic solvent.

  • Improper Solvent Choice: The organic solvent should have a high affinity for fenspiride and be immiscible with the aqueous phase. Consider alternative solvents if recovery remains low.

Q3: How can I improve the recovery of this compound when using Protein Precipitation (PPT)?

A3: While simple, PPT can sometimes yield lower recovery for highly protein-bound drugs.

  • Choice of Precipitation Solvent: Acetonitrile is commonly used. However, for some basic compounds, methanol with 1% ammonium formate may offer better recovery and solubility.

  • Precipitation Conditions: Ensure a sufficient volume of cold organic solvent is added to the plasma sample (typically a 3:1 or 4:1 ratio of solvent to plasma) and vortex thoroughly. Allow sufficient time for complete protein precipitation before centrifugation.

  • High Protein Binding: For drugs with very high protein binding, a simple PPT might not be sufficient to release all the drug from the plasma proteins. An alternative method using magnetic nanoparticles for deproteination has been shown to enhance the extraction efficiency of highly protein-bound drugs.

Q4: What should I consider when developing a Solid-Phase Extraction (SPE) method for this compound?

A4: SPE offers a high degree of selectivity and sample clean-up. Key considerations include:

  • Sorbent Selection: Based on the properties of fenspiride (a basic compound), a mixed-mode cation-exchange (MCX) sorbent can be effective. Reversed-phase sorbents like C8 or C18 are also widely used.

  • Method Optimization: The SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. Each step needs to be optimized.

    • Sample Pre-treatment: Adjust the pH of the sample to ensure the analyte is retained on the sorbent.

    • Wash Solvent: Use a solvent that removes interferences without eluting the fenspiride.

    • Elution Solvent: The elution solvent should be strong enough to desorb the fenspiride completely. For cation-exchange sorbents, this often involves a basic modifier in an organic solvent.

2. Analytical Challenges & Solutions

Q5: I am observing matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of fenspiride. How can I mitigate this?

A5: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and can adversely affect quantitation.

  • Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Consider switching from PPT to a more rigorous clean-up technique like SPE.

  • Chromatographic Separation: Optimize the HPLC/UPLC method to chromatographically separate fenspiride from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte. If a stable isotope-labeled IS is not available, a structural analog can be used.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q6: My HPLC analysis of fenspiride from urine samples shows interfering peaks. What could be the cause and how can I resolve this?

A6: Urine is a complex matrix containing numerous endogenous compounds that can interfere with the analysis.

  • Inadequate Sample Preparation: Simple "dilute and shoot" methods may not be sufficient. Consider incorporating an extraction step like LLE or SPE to remove interfering substances.

  • Metabolites: Fenspiride is metabolized in the body, and its metabolites can co-elute with the parent drug. Ensure your chromatographic method has sufficient resolution to separate fenspiride from its metabolites. A selective LC-MS/MS method can differentiate between the parent drug and its metabolites based on their mass-to-charge ratios.

  • Cross-reactivity in Immunoassays: If using an immunoassay-based screening method, be aware of potential cross-reactivity with other compounds, which can lead to false-positive results. Confirmation with a more specific method like HPLC or GC-MS is recommended.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of this compound.

Table 1: Method Validation Parameters for this compound Analysis

Analytical MethodMatrixLinearity Range (ng/mL)Recovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
UPLC-MS/MSHuman Plasma2 - 50099.3 - 101.9-2
HPLC-UVPharmaceutical Dosage Forms10,000 - 50,000 (µg/mL)99.3157 (µg/mL)21 (µg/mL)
HPLC-UVEquipment Surfaces1,000 - 100,000 (µg/mL)-410 (µg/mL)1,250 (µg/mL)
HPLC-EC/UVPlasma and Urine≤ 100 (EC), >100 (UV)---

Table 2: Comparison of Fenspiride Recovery with Different Extraction Methods

Extraction MethodMatrixRecovery (%)Key ConsiderationsReference
Protein Precipitation (Acetonitrile)Human Plasma99.3 - 101.9Simple, rapid, but may have matrix effects.
Liquid-Liquid Extraction (1-octanol)Human Plasma-Potential for emulsion formation.
Solid-Phase ExtractionEquine Plasma and Urine-Provides cleaner extracts, reducing matrix effects.

Experimental Protocols

1. Protocol for this compound Extraction from Human Plasma using Protein Precipitation

This protocol is based on a validated UPLC-MS/MS method.

  • Materials:

    • Human plasma samples

    • Acetonitrile (HPLC grade)

    • Internal Standard (IS) solution (e.g., bupivacaine)

    • Vortex mixer

    • Centrifuge

    • Autosampler vials

  • Procedure:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add a specific amount of the internal standard solution.

    • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the tubes at 10,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

2. Protocol for this compound Extraction using Solid-Phase Extraction (General Workflow)

This is a general workflow that needs to be optimized for the specific sorbent and matrix.

  • Materials:

    • SPE cartridges (e.g., C18 or MCX)

    • SPE vacuum manifold

    • Conditioning solvent (e.g., methanol)

    • Equilibration solvent (e.g., water or buffer)

    • Wash solvent

    • Elution solvent

  • Procedure:

    • Conditioning: Pass the conditioning solvent through the SPE cartridge to wet the sorbent.

    • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

    • Sample Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Pass the wash solvent through the cartridge to remove interferences.

    • Elution: Pass the elution solvent through the cartridge to elute the this compound. Collect the eluate for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (Plasma, Urine) Pre_treatment Sample Pre-treatment (e.g., pH adjustment, dilution) Biological_Matrix->Pre_treatment Extraction Extraction (LLE, SPE, or PPT) Pre_treatment->Extraction Evaporation_Reconstitution Evaporation & Reconstitution (Optional) Extraction->Evaporation_Reconstitution Analytical_Technique Analytical Technique (HPLC, UPLC-MS/MS) Evaporation_Reconstitution->Analytical_Technique Data_Acquisition Data Acquisition Analytical_Technique->Data_Acquisition Data_Processing Data Processing & Quantitation Data_Acquisition->Data_Processing

Caption: General experimental workflow for the recovery and analysis of this compound from biological matrices.

Troubleshooting_Low_Recovery_LLE cluster_causes Potential Causes cluster_solutions Solutions Low_Recovery Low Recovery in LLE Incomplete_Extraction Incomplete Extraction Low_Recovery->Incomplete_Extraction Emulsion_Formation Emulsion Formation Low_Recovery->Emulsion_Formation Improper_Solvent Improper Solvent Choice Low_Recovery->Improper_Solvent Adjust_pH Adjust pH of Aqueous Phase Incomplete_Extraction->Adjust_pH Gentle_Mixing Gentle Mixing Emulsion_Formation->Gentle_Mixing Salting_Out Salting Out / Centrifugation Emulsion_Formation->Salting_Out Change_Solvent Change Organic Solvent Improper_Solvent->Change_Solvent

Caption: Troubleshooting guide for low recovery of this compound during Liquid-Liquid Extraction (LLE).

Method validation for fenspiride hydrochloride HPLC analysis according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the High-Performance Liquid Chromatography (HPLC) analysis of fenspiride hydrochloride, in accordance with ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an HPLC method for this compound analysis?

A1: A common starting point for this compound analysis is reversed-phase HPLC. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic modifier (such as acetonitrile or methanol). Detection is usually performed using a UV detector, with wavelengths around 210 nm or 228 nm being effective.[1][2][3]

Q2: How is the mobile phase prepared for this compound analysis?

A2: The mobile phase should be prepared fresh daily. A common mobile phase is a mixture of a buffer solution and an organic solvent. For example, a buffer solution could be 10mM ammonium acetate or 2.76 g/L sodium dihydrogen phosphate monohydrate.[1][2] The organic phase is typically acetonitrile or methanol. The two phases are mixed in a specific ratio (e.g., 50:50 v/v), filtered through a 0.22 µm or 0.45 µm membrane filter, and degassed before use to prevent pump blockages and baseline noise.[1]

Q3: What are the key validation parameters to consider for a this compound HPLC method according to ICH guidelines?

A3: According to ICH Q2(R1) guidelines, the key validation parameters for an assay of a drug substance like this compound include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5][6][7]

Troubleshooting Guide

Problem Potential Cause Solution
Peak Tailing 1. Secondary Silanol Interactions: Active sites on the silica backbone of the column can interact with the basic fenspiride molecule.[8] 2. Column Overload: Injecting too high a concentration of the sample.[9] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of fenspiride and its interaction with the stationary phase.1. Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase. Adjusting the mobile phase pH to a lower value (e.g., pH 3.0) can also help by protonating the silanol groups and reducing their interaction with the analyte.[1][8] 2. Reduce the injection volume or dilute the sample. 3. Optimize the mobile phase pH. For fenspiride, a slightly acidic pH is often preferred.
Shifting Retention Times 1. Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention time. 2. Column Temperature Fluctuations: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning.[10] 3. Column Degradation: Loss of stationary phase or column contamination over time.[9]1. Prepare the mobile phase carefully and consistently. Use a graduated cylinder for accurate measurements and ensure proper mixing. 2. Use a column oven to maintain a constant and controlled temperature. 3. Use a guard column to protect the analytical column from contaminants. If the column is degraded, it may need to be washed or replaced.
Poor Resolution 1. Inappropriate Mobile Phase Strength: The organic-to-aqueous ratio in the mobile phase may not be optimal for separating fenspiride from impurities.[9] 2. Old or Contaminated Column: The column's efficiency may have decreased. 3. Flow Rate is Too High: This can lead to band broadening and reduced separation.1. Adjust the mobile phase composition. A systematic approach, such as varying the percentage of the organic modifier, should be employed to find the optimal separation. 2. Replace the column. Ensure that the new column has the same specifications. 3. Optimize the flow rate. A lower flow rate generally improves resolution, but at the cost of longer analysis time.
Baseline Noise or Drift 1. Air Bubbles in the System: Bubbles in the pump or detector cell can cause baseline disturbances.[10] 2. Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated flow path can lead to a noisy or drifting baseline. 3. Detector Lamp Aging: The performance of the UV detector lamp can degrade over time.1. Degas the mobile phase thoroughly using sonication or an online degasser. Purge the pump to remove any trapped air bubbles. 2. Use high-purity solvents and reagents. Filter the mobile phase before use. Flush the system with a strong solvent to remove any contaminants. 3. Replace the detector lamp if it has exceeded its recommended lifetime.

Quantitative Data Summary

The following tables summarize typical validation parameters for a this compound HPLC method, compiled from various studies.

Table 1: Linearity, LOD, and LOQ

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 5 - 25[11][12]1.0 - 100.0[1][13]10 - 50[2][3]
Correlation Coefficient (r²) > 0.9990.99994[1][13]0.998[2]
LOD (µg/mL) Not Reported0.41[1][13]0.007[2]
LOQ (µg/mL) Not Reported1.25[1][13]0.021[2]

Table 2: Accuracy and Precision

ParameterMethod 1Method 2Method 3
Accuracy (% Recovery) Not Reported99.19%[13]99.315%[2]
Precision (RSD %) < 2%Intra-day: < 2% Inter-day: < 2%[13]Not Reported

Experimental Protocols

Protocol 1: System Suitability Testing
  • Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.

    • Theoretical plates (N): Should be > 2000.

    • Relative Standard Deviation (RSD) of peak area and retention time: Should be ≤ 2%.[11][12]

Protocol 2: Linearity Study
  • Prepare a stock solution of this compound.

  • From the stock solution, prepare a series of at least five calibration standards of different concentrations (e.g., covering a range of 10-50 µg/mL).[2][3]

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.998.[2]

Visualizations

MethodValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis MD1 Literature Review & Initial Parameter Selection MD2 Mobile Phase Optimization MD1->MD2 MD3 Column Selection MD1->MD3 MD4 Wavelength Selection MD2->MD4 V1 System Suitability MD4->V1 Optimized Method V2 Specificity V1->V2 V3 Linearity & Range V2->V3 V4 Accuracy V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 V6 LOD & LOQ V5->V6 V7 Robustness V6->V7 RA1 Sample Analysis V7->RA1 Validated Method RA2 Data Reporting RA1->RA2

Caption: HPLC Method Validation Workflow for this compound.

HPLCTroubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start Chromatographic Problem Identified peak_shape Abnormal Peak Shape? start->peak_shape retention_shift Retention Time Shift? start->retention_shift pressure_issue Pressure Fluctuation or High Backpressure? start->pressure_issue tailing Tailing? peak_shape->tailing fronting Fronting? tailing->fronting No sol_tailing Check mobile phase pH Use base-deactivated column Reduce sample load tailing->sol_tailing Yes split Split? fronting->split No sol_fronting Ensure sample solvent is weaker than mobile phase fronting->sol_fronting Yes sol_split Check for column void Clean column inlet frit split->sol_split Yes sol_retention Check mobile phase prep Use column oven Check for leaks retention_shift->sol_retention sol_pressure Check for blockages (frits, guard column) Degas mobile phase pressure_issue->sol_pressure

Caption: Troubleshooting Decision Tree for HPLC Analysis.

References

Troubleshooting peak tailing in HPLC analysis of fenspiride hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of fenspiride hydrochloride, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs) - Troubleshooting Peak Tailing

Q1: What are the primary causes of peak tailing in the HPLC analysis of this compound?

Peak tailing for this compound, a basic compound, is often a result of secondary chemical interactions on the column or physical issues within the HPLC system. The most common causes include:

  • Silanol Interactions: Fenspiride, being a basic compound, can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] This secondary ion-exchange interaction, in addition to the primary reversed-phase retention mechanism, causes a portion of the analyte to be more strongly retained, resulting in a tailing peak.[2][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not sufficiently low, silanol groups can become ionized (negatively charged), increasing their interaction with the positively charged fenspiride molecule.[4][5]

  • Sample Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion.[1][6]

  • Strong Sample Solvent: Dissolving the sample in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase can cause the analyte to spread on the column before the separation begins.[1][7]

  • Column Degradation: The presence of a void at the column inlet, a partially blocked frit, or contamination of the stationary phase can lead to poor peak shape.[1][2]

  • Extra-Column Effects: Issues such as excessive tubing length between the column and detector, or improperly connected fittings, can create dead volume and contribute to peak broadening and tailing.[4][8][9]

Q2: How can I use the mobile phase to eliminate peak tailing for this compound?

Optimizing the mobile phase is a critical step. Since fenspiride is a basic compound (strongest basic pKa ≈ 8.97), the mobile phase should be controlled to minimize secondary interactions.[10]

  • Lower the pH: Operate at a low pH, typically between 2.5 and 3.5.[8][11] At this pH, residual silanol groups are fully protonated (neutral), preventing ionic interactions with the protonated fenspiride analyte.[2][11]

  • Use a Buffer: Employ a buffer (e.g., 10-20 mM phosphate or ammonium acetate) to maintain a consistent and stable pH throughout the analysis.[11][12][13]

  • Add a Competing Base: Introduce a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1%).[14] TEA acts as a "silanol suppressor" by competing with the fenspiride for active silanol sites, effectively masking them and improving peak shape.[11]

Q3: Could my choice of HPLC column be the cause of the peak tailing?

Yes, the column is a frequent source of peak shape issues.

  • Column Chemistry: Use a modern, high-purity silica column that is well end-capped.[2] End-capping chemically treats the silica surface to reduce the number of accessible silanol groups, which is crucial for analyzing basic compounds.

  • Column Contamination: If the column has been used for analyzing "dirty" samples, strongly retained impurities can create active sites that cause tailing. Flushing the column or using a guard column can help prevent this.[15]

  • Column Void: A sudden appearance of tailing for all peaks may indicate a void has formed at the head of the column.[1] In this case, replacing the column is the best solution.[1]

Q4: How does my sample preparation and injection affect peak shape?

The way the sample is prepared and introduced to the system can significantly impact the resulting peak shape.

  • Sample Solvent: The ideal solvent for your sample is the mobile phase itself.[1] If this is not possible due to solubility constraints, use a solvent that is weaker than the mobile phase. For fenspiride analysis using a mobile phase of Acetonitrile and Ammonium acetate, methanol was used as a sample solvent in one validated method, but dissolving in the mobile phase is a safer starting point.[12]

  • Sample Mass Overload: If you suspect overload is the cause, try reducing the injection volume or diluting the sample.[6][7] If the peak shape improves and becomes more symmetrical, mass overload was likely the issue.[6]

Quantitative Data Summary

The following table summarizes how adjusting key HPLC parameters can be expected to affect the peak asymmetry, commonly measured as the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal peak has a Tf of 1.0.

ParameterCommon ConditionTroubleshooting ActionExpected Outcome on Tailing Factor (Tf)
Mobile Phase pH pH 5.0 - 7.0Decrease pH to 2.5 - 3.5 using a suitable buffer (e.g., phosphate).Significant Decrease (e.g., from >1.8 to <1.3)
Mobile Phase Additive No additiveAdd 0.1% Triethylamine (TEA) to the mobile phase.Decrease (e.g., from 1.7 to <1.2)
Column Type Older, Type A silica columnSwitch to a modern, end-capped, high-purity silica column.Significant Decrease (e.g., from >2.0 to <1.2)
Sample Concentration High (e.g., >100 µg/mL)Dilute sample to a lower concentration (e.g., 10-50 µg/mL).Decrease (e.g., from 1.6 to 1.1)
Sample Solvent 100% AcetonitrileDissolve sample in the initial mobile phase composition.Decrease (e.g., from 1.5 to 1.1)

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound Analysis

This protocol is based on a validated method for the determination of this compound.[12][13]

  • Chromatographic System:

    • HPLC Column: Inertsil C18 (250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 10mM Ammonium Acetate in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: Ambient.

    • Injection Volume: 10-20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Perform serial dilutions with the mobile phase to create working standards in the desired concentration range (e.g., 10-50 µg/mL).[12]

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.

Protocol 2: System Suitability Test

Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Procedure: Inject the working standard solution (e.g., 20 µg/mL) five or six consecutive times.

  • Acceptance Criteria:

    • Tailing Factor (Tf): The tailing factor for the fenspiride peak should be ≤ 2.0 (ideally < 1.5).

    • Relative Standard Deviation (RSD): The %RSD for the peak area of the replicate injections should be ≤ 2.0%.

    • Theoretical Plates (N): The column efficiency should be > 2000 theoretical plates for the fenspiride peak.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving peak tailing issues.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for Fenspiride HCl q_which_peaks Which peaks are tailing? start->q_which_peaks all_peaks All Peaks in Chromatogram q_which_peaks->all_peaks All one_peak Only Fenspiride Peak q_which_peaks->one_peak Only Fenspiride check_physical Investigate Physical / Systemic Issues all_peaks->check_physical void Check for Column Void or Contamination check_physical->void connections Check for Dead Volume (Loose Fittings, Tubing) check_physical->connections replace_col Solution: Replace Column or Use Guard Column void->replace_col fix_fittings Solution: Remake Connections, Use Narrow-bore Tubing connections->fix_fittings check_chemical Investigate Chemical Interactions one_peak->check_chemical overload Check for Sample Overload check_chemical->overload solvent Check Sample Solvent check_chemical->solvent silanol Check for Silanol Interactions check_chemical->silanol reduce_load Solution: Dilute Sample or Reduce Injection Volume overload->reduce_load match_solvent Solution: Dissolve Sample in Mobile Phase solvent->match_solvent fix_mobile_phase Solution: Lower pH (2.5-3.5), Add Competing Base (TEA), Use End-capped Column silanol->fix_mobile_phase

A logical workflow for troubleshooting peak tailing.

References

Optimizing mobile phase composition for fenspiride hydrochloride LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase composition in the LC-MS/MS analysis of fenspiride hydrochloride. Tailored for researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols, data summaries, and visual aids to address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis by LC-MS/MS?

A common starting point for reversed-phase chromatography of fenspiride is a gradient elution using acetonitrile and water, both containing an acidic modifier. A typical modifier is 0.1% to 0.2% formic acid, which aids in the protonation of fenspiride, making it suitable for positive ion mode electrospray ionization (ESI). An alternative is to use ammonium acetate or ammonium formate as a mobile phase additive.

Q2: My fenspiride peak is tailing. What are the common causes and solutions?

Peak tailing for a basic compound like fenspiride is often due to secondary interactions with residual silanols on the silica-based column packing. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically around 3-4) to keep fenspiride fully protonated and minimize interactions with silanols. The use of formic acid helps achieve this.

  • Buffer Concentration: If using a buffer like ammonium formate, ensure the concentration is adequate (e.g., 10 mM) to maintain a stable pH and ionic strength.

  • Column Choice: Consider using a column with a highly inert stationary phase or one that is end-capped to reduce the number of accessible silanol groups.

  • Sample Solvent: The sample solvent should be as weak as or weaker than the initial mobile phase to avoid peak distortion. Injecting in a strong organic solvent can lead to peak tailing or fronting.

Q3: I am observing unexpected peaks in my chromatogram. What could they be?

Unexpected peaks could be due to degradation products of fenspiride, especially if the sample has been exposed to acidic, basic, or oxidative conditions. The two primary degradation products identified are:

  • Fenspiride N-oxide (FNO)

  • 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP)

It is crucial to prepare samples freshly and store them under appropriate conditions to minimize degradation.

Q4: What are the common adducts of fenspiride in ESI-MS?

In positive ion electrospray mass spectrometry, fenspiride is most commonly detected as the protonated molecule, [M+H]⁺. However, other adducts can form depending on the cleanliness of the system and the composition of the mobile phase and sample matrix. These can include:

  • Sodium adduct: [M+Na]⁺

  • Potassium adduct: [M+K]⁺

  • Ammonium adduct: [M+NH₄]⁺ (if ammonium salts are used in the mobile phase)

Q5: How can I mitigate matrix effects when analyzing fenspiride in biological samples like plasma?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. Here are some strategies to mitigate them:

  • Effective Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but generally less clean method.

  • Chromatographic Separation: Optimize the chromatographic method to separate fenspiride from co-eluting matrix components. This may involve adjusting the gradient profile or trying a different column chemistry.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS (e.g., deuterium-labeled fenspiride). The SIL-IS will experience similar matrix effects as the analyte, allowing for accurate quantification.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of fenspiride.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound based on published methods.

ParameterMethod 1Method 2
LC System UPLCHPLC
Column ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)Zorbax SB C18 (50 mm x 4.6 mm, 1.8 µm)
Mobile Phase A Water with 0.2% Formic AcidWater with 10mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.2% Formic AcidAcetonitrile
Gradient GradientIsocratic (50:50)
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 30°C30°C
Injection Vol. 5 µL10 µL
MS System Triple QuadrupoleTriple Quadrupole
Ionization ESI PositiveESI Positive
MRM Transition m/z 261 → 105m/z 261 → 105
Internal Std. Bupivacaine (m/z 289 → 140)Not specified

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Quantification of Fenspiride in Human Plasma

This protocol is based on a validated method for the bioanalysis of fenspiride.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., bupivacaine).

    • Add 400 µL of acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the UPLC-MS/MS system.

  • LC-MS/MS Conditions:

    • Use the parameters outlined in "Method 1" in the Quantitative Data Summary table.

    • A typical gradient program would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon inject Injection recon->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for fenspiride analysis.

troubleshooting_pathway cluster_mobile_phase Mobile Phase Optimization cluster_column Column Considerations cluster_sample Sample and Injection cluster_result Result start Poor Peak Shape (Tailing) ph Adjust pH (e.g., lower with formic acid) start->ph Is pH optimal? column_chem Use Inert/End-capped Column start->column_chem Is column appropriate? solvent Match Sample Solvent to Mobile Phase start->solvent Is sample solvent compatible? buffer Check Buffer Strength ph->buffer resolved Peak Shape Improved buffer->resolved guard Check/Replace Guard Column column_chem->guard guard->resolved overload Reduce Injection Volume/ Concentration solvent->overload overload->resolved

Caption: Troubleshooting pathway for peak tailing.

Minimizing matrix effects in the bioanalysis of fenspiride hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of fenspiride hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine).[1][2] These effects, which can manifest as ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in the LC-MS/MS analysis of fenspiride.[1][3] Phospholipids are common culprits for matrix effects in plasma samples.[4]

Q2: What are the common sample preparation techniques to minimize matrix effects for fenspiride analysis?

A2: The most frequently employed techniques to reduce matrix interferences in fenspiride bioanalysis are:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate plasma proteins.[5] While fast, it may not effectively remove all matrix components, particularly phospholipids.[4]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting fenspiride from the aqueous biological sample into an immiscible organic solvent.[6][7][8] LLE offers a cleaner extract compared to PPT.[8] For fenspiride, extraction has been successfully performed using solvents like 1-octanol.[5][6][9]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[10][11] This technique can provide the cleanest extracts, significantly reducing matrix effects.[8]

Q3: How can chromatographic conditions be optimized to reduce matrix effects?

A3: Optimizing the chromatographic separation is a crucial step to mitigate matrix effects. By achieving baseline separation between fenspiride and interfering matrix components, their impact on ionization can be minimized.[1] Key parameters to adjust include the mobile phase composition, gradient profile, and the choice of a suitable analytical column (e.g., C18 columns).[4][5]

Q4: Is the use of an internal standard (IS) necessary for fenspiride bioanalysis?

A4: Yes, using a suitable internal standard is highly recommended to compensate for matrix effects and other variations during sample preparation and analysis.[12] An ideal IS for LC-MS/MS analysis is a stable isotope-labeled version of the analyte. If that is not available, a structural analog with similar physicochemical properties, such as trimetazidine or bupivacaine for fenspiride analysis, can be used.[5][9] The IS should co-elute with the analyte to experience similar matrix effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Incompatible injection solvent with the mobile phase. 2. Column degradation or contamination. 3. Presence of active sites on the column.1. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 2. Flush the column with a strong solvent or replace it if necessary. 3. Use a column with end-capping or add a small amount of a competing base to the mobile phase.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instrument instability.1. Ensure precise and consistent execution of the sample preparation protocol. 2. Switch to a more effective sample cleanup technique (e.g., from PPT to LLE or SPE).[3] 3. Use a stable isotope-labeled internal standard to compensate for variability. 4. Perform system suitability tests to ensure instrument performance.
Low Analyte Recovery 1. Inefficient extraction during LLE or SPE. 2. Analyte degradation during sample processing. 3. Incomplete elution from the SPE cartridge.1. Optimize the pH of the sample and the choice of extraction solvent for LLE.[8] 2. For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent.[10] 3. Investigate the stability of fenspiride under the experimental conditions (e.g., temperature, pH).[5]
Ion Suppression or Enhancement 1. Co-elution of matrix components (e.g., phospholipids, salts) with fenspiride.[2] 2. Inadequate sample cleanup.1. Modify the chromatographic method to improve the separation of fenspiride from the interfering peaks. 2. Implement a more rigorous sample preparation method such as SPE or a selective LLE.[8] 3. Dilute the sample to reduce the concentration of interfering components.[1]

Experimental Protocols

Protein Precipitation (PPT) Method

This protocol is a rapid and straightforward approach for sample cleanup.

  • Procedure:

    • To 200 µL of human plasma in a microcentrifuge tube, add a known amount of internal standard (e.g., bupivacaine).

    • Add 500 µL of acetonitrile containing 1% formic acid to precipitate the proteins.[5]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant with acidified water before injection into the LC-MS/MS system.[5]

cluster_0 Protein Precipitation Workflow start Start: 200 µL Plasma + IS ppt Add 500 µL Acetonitrile (1% Formic Acid) start->ppt Sample vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Acidified Water supernatant->dilute inject Inject into LC-MS/MS dilute->inject end End inject->end

Protein Precipitation Workflow for Fenspiride Analysis.
Liquid-Liquid Extraction (LLE) Method

LLE provides a cleaner sample extract compared to protein precipitation.

  • Procedure:

    • Take a 500 µL aliquot of plasma and add the internal standard (e.g., trimetazidine).

    • Alkalinize the plasma sample.

    • Add 1 mL of 1-octanol as the extraction solvent.[5]

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer a portion of the organic layer (1-octanol) for direct injection or further processing.[5][6]

cluster_1 Liquid-Liquid Extraction Workflow start_lle Start: 500 µL Plasma + IS alkalinize Alkalinize Sample start_lle->alkalinize Sample add_solvent Add 1 mL 1-Octanol alkalinize->add_solvent vortex_lle Vortex (5 min) add_solvent->vortex_lle centrifuge_lle Centrifuge (4000 rpm, 10 min) vortex_lle->centrifuge_lle collect_organic Collect Organic Layer centrifuge_lle->collect_organic inject_lle Inject into LC-MS/MS collect_organic->inject_lle end_lle End inject_lle->end_lle

Liquid-Liquid Extraction Workflow for Fenspiride Analysis.
Solid-Phase Extraction (SPE) General Workflow

SPE is a highly effective technique for removing matrix interferences.

  • Procedure:

    • Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.[10]

    • Equilibration: Rinse the cartridge with a solvent similar to the sample matrix (e.g., water) to prepare it for sample loading.[10]

    • Loading: Load the pre-treated plasma sample onto the cartridge. The analyte and some interferences will be retained.

    • Washing: Pass a weak solvent over the cartridge to remove loosely bound interferences while the analyte remains bound.[10]

    • Elution: Use a strong solvent to disrupt the analyte-sorbent interaction and elute the purified fenspiride.[10]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent before injection.

cluster_2 Solid-Phase Extraction General Workflow condition Condition Cartridge (e.g., Methanol) equilibrate Equilibrate Cartridge (e.g., Water) condition->equilibrate load Load Sample equilibrate->load wash Wash to Remove Interferences load->wash elute Elute Fenspiride wash->elute evap_recon Evaporate and Reconstitute elute->evap_recon inject_spe Inject into LC-MS/MS evap_recon->inject_spe

References

Dose-response relationship of fenspiride hydrochloride in animal models of respiratory inflammation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fenspiride hydrochloride in animal models of respiratory inflammation.

Frequently Asked Questions (FAQs)

Q1: What are the common animal models used to study the anti-inflammatory effects of fenspiride on the respiratory system?

A1: The most frequently employed animal models are the lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice and the carrageenan-induced pleurisy model in rats. The LPS model mimics bacterial-induced inflammation, while the carrageenan model induces a more general acute inflammatory response.

Q2: What is the recommended route of administration for this compound in these models?

A2: this compound is typically administered orally (p.o.) via gavage. Intraperitoneal (i.p.) injection is also a viable route. The choice of administration route can influence the pharmacokinetic profile of the compound.

Q3: How should this compound be prepared for administration?

A3: this compound is a water-soluble compound. For oral administration, it can be dissolved in sterile saline or distilled water. For other routes, ensure the vehicle is appropriate and sterile. It is crucial to verify the stability of the fenspiride solution for the duration of the experiment.

Q4: What are the known mechanisms of action for fenspiride's anti-inflammatory effects?

A4: Fenspiride exhibits its anti-inflammatory properties through multiple mechanisms. It has been shown to have anti-histamine activity by blocking H1 receptors and also possesses alpha-1 adrenolytic activity.[1] Additionally, it can limit the production of free radicals and interfere with the arachidonic acid cascade, although it does not inhibit cyclo-oxygenase like conventional NSAIDs.[1] There is evidence to suggest that fenspiride may also modulate the NF-κB signaling pathway, a key regulator of inflammation.

Troubleshooting Guides

Issue 1: High variability in inflammatory marker readouts (e.g., cytokine levels in BALF).
Possible Cause Troubleshooting Step
Inconsistent induction of inflammation: Ensure precise and consistent administration of the inflammatory agent (LPS or carrageenan). For intratracheal LPS instillation, use a consistent volume and concentration, and ensure proper placement of the delivery device.
Variability in animal handling: Minimize stress in animals as it can influence the inflammatory response. Handle all animals consistently across treatment groups.
Timing of sample collection: The kinetics of cytokine expression can vary. Standardize the time point for BALF collection post-inflammation induction across all experimental groups to ensure comparability of results.
BALF collection technique: Inconsistent BALF recovery can lead to variability in cytokine concentrations. Use a standardized protocol for BALF collection, including the volume of instillation and the number of washes, to maximize and standardize recovery.
Issue 2: Unexpected animal mortality or adverse effects.
Possible Cause Troubleshooting Step
Toxicity at the tested dose: While fenspiride is generally well-tolerated at therapeutic doses, high concentrations can lead to adverse effects. Conduct a preliminary dose-ranging study to determine the maximum tolerated dose in your specific animal model and strain.
Vehicle-related toxicity: Ensure the vehicle used for fenspiride administration is non-toxic and administered at an appropriate volume.
Severity of the inflammation model: The dose of the inflammatory agent (LPS or carrageenan) may be too high, leading to excessive inflammation and mortality. Titrate the dose of the inflammatory agent to induce a robust but sublethal inflammatory response.
Issue 3: Difficulty in dissolving this compound.
Possible Cause Troubleshooting Step
Low solubility in the chosen vehicle: This compound is generally water-soluble. If solubility issues arise, gentle warming and vortexing can aid dissolution. For higher concentrations, consider using a small percentage of a co-solvent like DMSO, followed by dilution with saline, ensuring the final concentration of the co-solvent is non-toxic to the animals.
Purity of the compound: Ensure the this compound used is of high purity. Impurities can affect solubility and experimental outcomes.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to mimic gram-negative bacterial-induced respiratory inflammation.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Animal gavage needles

  • Microsyringe for intratracheal instillation

Procedure:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Fenspiride Administration: Dissolve this compound in sterile saline. Administer the desired dose of fenspiride (e.g., 10, 30, 100 mg/kg) or vehicle (saline) to mice via oral gavage 1 hour before LPS challenge.

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent.

  • LPS Instillation: Intratracheally instill a sublethal dose of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL) into the lungs of each mouse.

  • Monitoring: Monitor the animals for signs of distress.

  • Sample Collection: At a predetermined time point (e.g., 6, 24, or 48 hours) post-LPS instillation, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of sterile, cold PBS or saline into the lungs to collect BALF.

  • Analysis: Centrifuge the BALF to separate the cells from the supernatant. Use the supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β) and the cell pellet for total and differential cell counts.

Carrageenan-Induced Pleurisy in Rats

This model induces an acute, localized inflammatory response in the pleural cavity.

Materials:

  • This compound

  • Lambda-carrageenan

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats (200-250 g) for at least one week before the experiment.

  • Fenspiride Administration: Dissolve this compound in sterile saline. Administer the desired dose of fenspiride or vehicle to the rats via oral gavage 1 hour before carrageenan injection.

  • Anesthesia: Lightly anesthetize the rats.

  • Carrageenan Injection: Inject a 1% solution of lambda-carrageenan in sterile saline (e.g., 0.2 mL) into the pleural cavity.

  • Sample Collection: At a predetermined time point (e.g., 4 hours) after carrageenan injection, euthanize the rats.

  • Pleural Exudate Collection: Carefully open the thoracic cavity and collect the pleural exudate. The cavity can be washed with a known volume of saline to ensure complete collection.

  • Analysis: Measure the volume of the exudate. Centrifuge the exudate to separate cells and supernatant. Analyze the supernatant for inflammatory mediators and the cell pellet for leukocyte counts.

Data Presentation

Table 1: Hypothetical Dose-Response of Fenspiride on Pro-inflammatory Cytokines in BALF of LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-50 ± 1030 ± 820 ± 5
LPS + Vehicle-1500 ± 2002500 ± 300800 ± 100
LPS + Fenspiride101200 ± 1502000 ± 250650 ± 80
LPS + Fenspiride30800 ± 1001400 ± 180400 ± 50*
LPS + Fenspiride100500 ± 70 900 ± 120250 ± 30**

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to LPS + Vehicle group.

Table 2: Hypothetical Effect of Fenspiride on Carrageenan-Induced Pleurisy in Rats

Treatment GroupDose (mg/kg)Exudate Volume (mL)Total Leukocyte Count (x10⁶ cells)
Vehicle Control-0.1 ± 0.020.5 ± 0.1
Carrageenan + Vehicle-1.5 ± 0.225 ± 3
Carrageenan + Fenspiride501.0 ± 0.1518 ± 2.5
Carrageenan + Fenspiride1000.7 ± 0.1 12 ± 1.8

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Carrageenan + Vehicle group.

Mandatory Visualizations

Experimental_Workflow_LPS_Model cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Male C57BL/6 mice, 8-10 weeks) Fenspiride_Administration Fenspiride Administration (Oral Gavage) Animal_Acclimatization->Fenspiride_Administration Fenspiride_Preparation This compound Preparation (in Saline) Fenspiride_Preparation->Fenspiride_Administration LPS_Preparation LPS Preparation (in Saline) LPS_Instillation Intratracheal LPS Instillation LPS_Preparation->LPS_Instillation Anesthesia Anesthesia Fenspiride_Administration->Anesthesia Anesthesia->LPS_Instillation Euthanasia Euthanasia (6, 24, or 48h post-LPS) LPS_Instillation->Euthanasia BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Euthanasia->BALF_Collection Cell_Analysis Total & Differential Cell Counts BALF_Collection->Cell_Analysis Cytokine_Analysis Cytokine Analysis (ELISA) (TNF-α, IL-6, IL-1β) BALF_Collection->Cytokine_Analysis

Caption: Experimental workflow for evaluating fenspiride in an LPS-induced acute lung injury mouse model.

Fenspiride_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_fenspiride Fenspiride Intervention cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Fenspiride Fenspiride Fenspiride->IKK Inhibits Fenspiride->NFkB Inhibits Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Cytokines TNF-α, IL-6, IL-1β Gene_Transcription->Cytokines Leads to production of

References

Validation & Comparative

A Comparative Analysis of Fenspiride Hydrochloride and Other Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of fenspiride hydrochloride against other commonly used anti-inflammatory agents, including corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data from clinical and preclinical studies.

Executive Summary

This compound demonstrates a unique anti-inflammatory profile, distinguishing it from traditional anti-inflammatory drug classes. Unlike NSAIDs that primarily target the cyclooxygenase (COX) pathway, fenspiride exerts its effects through a multi-faceted approach, including the inhibition of neutrophil migration and antagonism of H1 histamine receptors. Clinical data suggests comparable or even superior efficacy to corticosteroids like beclomethasone in certain respiratory conditions, particularly in early-stage Chronic Obstructive Pulmonary Disease (COPD). This guide will delve into the experimental evidence supporting these claims, providing detailed methodologies and comparative data.

Comparative Efficacy: Clinical and Preclinical Data

Fenspiride vs. Beclomethasone (Inhaled Corticosteroid) in COPD

A key randomized clinical study provides a direct comparison of fenspiride and the inhaled corticosteroid beclomethasone in patients with stable COPD.

Table 1: Comparison of Fenspiride and Beclomethasone in Stage 1 & 2 COPD

ParameterFenspiride Group (Stage 1 COPD)Fenspiride Group (Stage 2 COPD)Beclomethasone Group (Stage 2 COPD)
Sputum Parameters 8-fold decrease[1]Significant reduction, superior to beclomethasone[1]Less marked reduction compared to fenspiride[1]
Dry Rales 6-fold decrease[1]Significant reduction, superior to beclomethasone[1]Less marked reduction compared to fenspiride[1]
Dyspnoea 4-fold decrease[1]Significant reduction, superior to beclomethasone[1]Less marked reduction compared to fenspiride[1]
Cough 2.5-fold decrease[1]Significant reduction, superior to beclomethasone[1]Less marked reduction compared to fenspiride[1]
Lung Function (FVC, FEV1) Significant improvement[1]Significant improvement[1]Improvement observed[1]
6-Minute Walking Test Significant improvement[1]Significant improvement[1]Improvement observed[1]

In patients with exacerbations of COPD, fenspiride demonstrated equivalent efficacy to systemic corticosteroids like prednisolone.[1]

Fenspiride vs. Ipratropium Bromide in Chronic Bronchitis

A study on patients with chronic bronchitis (with and without obstruction) compared a combination therapy of fenspiride and ipratropium bromide to ipratropium bromide monotherapy.

Table 2: Fenspiride and Ipratropium Bromide Combination Therapy vs. Ipratropium Bromide Monotherapy

ParameterCombination Therapy (Fenspiride + Ipratropium Bromide)Monotherapy (Ipratropium Bromide)
Dyspnoea Intensity Reduced[2]No significant change mentioned
Sputum Nature & Quantity Improved[2]Reduced sputum exudation[2]
Cough Intensity Reduced[2]Reduced[2]
Lung Respiratory Function Greater improvement[2]Improvement observed[2]
Neutrophils in Sputum Reduced percentage and absolute content[2]No significant change mentioned
Serum TNF-alpha Statistically significant decline (10.85 ng/L to 5.58 ng/L; p = 0.03)Significant decline in sputum TNF-alpha[2]
Sputum Interleukin-8 Statistically significant decline (311.94 ng/L to 122.02 ng/L; p = 0.027)No significant change mentioned

Mechanism of Action: A Departure from Conventional Anti-inflammatory Drugs

Fenspiride's anti-inflammatory effects are not mediated by the inhibition of cyclo-oxygenase, the primary target of NSAIDs.[3] Instead, its mechanism is multifactorial.

  • Inhibition of Neutrophil Migration: Fenspiride has been shown to inhibit the migration of neutrophils, a key cellular component of the inflammatory response.[3]

  • Antihistamine Activity: Fenspiride exhibits antihistaminic properties by blocking H1 receptors.[3][4]

  • Modulation of Inflammatory Mediators: Fenspiride can limit the production of free radicals and has an inhibitory effect on cyclic AMP.[3] It also has alpha-1-adrenolytic activity.[3]

  • Action on the Arachidonic Acid Cascade: While the exact mechanism is still being clarified, fenspiride's action on the arachidonic acid cascade differs from that of conventional anti-inflammatory drugs.[3]

The following diagram illustrates the proposed mechanism of action of fenspiride in comparison to NSAIDs and corticosteroids.

cluster_0 Inflammatory Stimulus cluster_1 Cell Membrane Phospholipids cluster_2 Arachidonic Acid Cascade cluster_3 Pro-inflammatory Mediators cluster_4 Other Inflammatory Pathways cluster_5 Drug Intervention Points Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids Neutrophil Migration Neutrophil Migration Inflammatory Stimulus->Neutrophil Migration Histamine Release Histamine Release Inflammatory Stimulus->Histamine Release Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1, COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes Lipoxygenase Fenspiride Fenspiride Fenspiride->Neutrophil Migration Inhibits Fenspiride->Histamine Release Inhibits (H1 antagonism) NSAIDs NSAIDs NSAIDs->Prostaglandins Inhibits COX Corticosteroids Corticosteroids Corticosteroids->Arachidonic Acid Inhibits Phospholipase A2

Caption: Comparative mechanisms of action of Fenspiride, NSAIDs, and Corticosteroids.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparative analysis.

Clinical Trial: Fenspiride vs. Beclomethasone in COPD
  • Objective: To compare the clinical efficacy of fenspiride and inhaled beclomethasone in patients with stable COPD over a 6-month period.[1]

  • Study Design: A randomized comparison of 58 patients with stage 1 and 2 COPD.[1] An additional 64 patients with COPD exacerbations were evaluated over a 2-week period.[1]

  • Treatment Groups:

    • Fenspiride (for stage 1 and 2 COPD)

    • Beclomethasone (for stage 2 COPD)

    • Control groups (for stage 1 and 2 COPD)

    • For exacerbations: Fenspiride or Prednisolone[1]

  • Assessments: Clinical signs and symptoms (aggregated numerical index), lung function tests (FVC, FEV1, FEV1/FVC), and a 6-minute walking test were evaluated every 2 months.[1]

  • Experimental Workflow:

cluster_0 Patient Recruitment cluster_1 Randomization & Treatment cluster_2 Follow-up & Assessment (6 Months for Stable, 2 Weeks for Exacerbation) cluster_3 Data Analysis A 58 Stable COPD Patients (Stage 1 & 2) C Fenspiride A->C D Beclomethasone A->D E Control A->E B 64 COPD Exacerbation Patients F Fenspiride B->F G Prednisolone B->G H Clinical Symptoms C->H I Lung Function Tests C->I J 6-Minute Walk Test C->J D->H D->I D->J E->H E->I E->J F->H F->I F->J G->H G->I G->J K Comparative Efficacy Analysis H->K I->K J->K

Caption: Workflow for the comparative clinical trial of Fenspiride.

In Vitro Assay: Inhibition of Neutrophil Migration
  • Objective: To assess the effect of fenspiride on the migration of neutrophils towards a chemoattractant.

  • Methodology: A Boyden chamber assay is a standard method for this assessment.

    • Cell Isolation: Neutrophils are isolated from whole blood using density gradient centrifugation.

    • Chamber Setup: A two-chamber system separated by a microporous membrane is used. The lower chamber contains a chemoattractant (e.g., fMLP or IL-8).

    • Treatment: Isolated neutrophils are pre-incubated with varying concentrations of fenspiride or a vehicle control.

    • Migration: The treated neutrophils are placed in the upper chamber and incubated to allow migration through the membrane towards the chemoattractant in the lower chamber.

    • Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting or a colorimetric assay.

  • Diagram of Neutrophil Migration Assay Workflow:

A Isolate Neutrophils from Whole Blood B Pre-incubate Neutrophils with Fenspiride or Vehicle A->B D Add Treated Neutrophils to Upper Chamber B->D C Prepare Boyden Chamber (Lower: Chemoattractant) C->D E Incubate to Allow Cell Migration D->E F Quantify Migrated Cells in Lower Chamber E->F G Compare Migration between Fenspiride and Control Groups F->G

Caption: Workflow for an in vitro neutrophil migration assay.

Conclusion

The available evidence indicates that this compound is an effective anti-inflammatory agent with a mechanism of action that is distinct from both corticosteroids and NSAIDs. Its efficacy in respiratory inflammatory conditions, such as COPD and chronic bronchitis, is supported by clinical data. The multi-faceted mechanism, which includes the inhibition of neutrophil migration and antihistaminic effects, suggests its potential as a valuable therapeutic option, particularly in cases where traditional anti-inflammatory agents may be contraindicated or less effective. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic potential in a broader range of inflammatory disorders.

References

A Preclinical Showdown: Fenspiride Hydrochloride vs. Salbutamol in Models of Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. While bronchodilators like salbutamol have been a cornerstone of symptomatic relief, the anti-inflammatory properties of agents such as fenspiride hydrochloride present an alternative therapeutic strategy. This guide provides an objective comparison of the preclinical performance of this compound and salbutamol in models of COPD, supported by available experimental data to inform further research and drug development.

At a Glance: Fenspiride vs. Salbutamol

FeatureThis compoundSalbutamol
Primary Mechanism Anti-inflammatory, with secondary bronchodilator effects.[1][2]Primarily a bronchodilator (β2-adrenoceptor agonist).
Anti-inflammatory Action Reduces neurogenic inflammation and inhibits the release of pro-inflammatory mediators.[2][3]Demonstrates some anti-inflammatory effects by modulating cytokine release and reducing oxidative stress.[4][5][6]
Bronchodilator Action Mediated through interaction with capsaicin-sensitive C-fibers and direct smooth muscle relaxation at higher doses.[2]Direct relaxation of bronchial smooth muscle via β2-adrenoceptor activation.[4]
Preclinical Models Studied Nitrogen dioxide-induced COPD in rats, endotoxemia in guinea pigs.[2][7]Carrageenan-induced inflammation in rats, LPS-induced endotoxemia in mice, in vitro cigarette smoke extract models.[4][5][8]

Mechanism of Action: A Tale of Two Pathways

This compound and salbutamol employ distinct molecular mechanisms to elicit their therapeutic effects in the context of COPD.

This compound: This non-steroidal anti-inflammatory drug primarily targets the inflammatory cascade. Its proposed mechanism involves the inhibition of neurogenic inflammation. At lower doses, it is believed to interact with capsaicin-sensitive C-fibers, preventing the release of tachykinins and other inflammatory mediators.[2] At higher concentrations, it may also exert a direct relaxing effect on bronchial smooth muscle.[2] Furthermore, fenspiride has been shown to possess antihistaminic (H1 receptor antagonism) and alpha-1-adrenolytic properties, which may contribute to its overall anti-inflammatory profile.[3]

Salbutamol: As a short-acting β2-adrenoceptor agonist, salbutamol's primary role is bronchodilation. It activates β2-adrenergic receptors on airway smooth muscle cells, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A, which phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and widening of the airways.[4] Beyond bronchodilation, salbutamol has demonstrated some anti-inflammatory activities, including the modulation of cytokine release from inflammatory cells and a reduction in oxidative stress.[4][5][6]

Fenspiride_Salbutamol_MoA cluster_fenspiride This compound cluster_salbutamol Salbutamol fenspiride Fenspiride c_fibers Capsaicin-sensitive C-fibers fenspiride->c_fibers Inhibits smooth_muscle_f Bronchial Smooth Muscle fenspiride->smooth_muscle_f Directly Relaxes (High Dose) h1_receptor H1 Receptor fenspiride->h1_receptor Antagonizes alpha1_receptor Alpha-1 Adrenergic Receptor fenspiride->alpha1_receptor Antagonizes tachykinins Tachykinin Release c_fibers->tachykinins Stimulates neuro_inflammation Neurogenic Inflammation tachykinins->neuro_inflammation bronchodilation_f Bronchodilation smooth_muscle_f->bronchodilation_f histamine_effect Inhibition of Histamine Effects h1_receptor->histamine_effect vasodilation Vasodilation alpha1_receptor->vasodilation salbutamol Salbutamol beta2_receptor β2-Adrenoceptor salbutamol->beta2_receptor Activates inflammatory_cells Inflammatory Cells salbutamol->inflammatory_cells Modulates adenylyl_cyclase Adenylyl Cyclase beta2_receptor->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A camp->pka smooth_muscle_s Bronchial Smooth Muscle pka->smooth_muscle_s Relaxes bronchodilation_s Bronchodilation smooth_muscle_s->bronchodilation_s cytokine_release Cytokine Release (e.g., TNF-α) inflammatory_cells->cytokine_release

Figure 1: Signaling pathways for Fenspiride and Salbutamol.

Preclinical Efficacy: A Comparative Analysis

Direct head-to-head preclinical studies comparing this compound and salbutamol in a single, standardized COPD model are notably absent in the current literature. However, by examining data from various preclinical models, we can draw some indirect comparisons of their performance.

Anti-Inflammatory Effects
ParameterThis compoundSalbutamol
Model Guinea Pig (LPS-induced endotoxemia)Rat (Carrageenan-induced paw edema), Human Bronchial Epithelial Cells (in vitro, CSE-stimulated)
TNF-α Levels ↓ 57% in BALF (60 mg/kg, oral)[7] (in vitro, dose-dependent)[8][9]
IL-1β Levels Not Reported (in vitro, dose-dependent)[8]
IL-6 Levels Not Reported (in vitro)[10]
IL-8 Levels Not Reported (in vitro, at 10⁻⁶ M)[8]
Neutrophil Infiltration in alveoli[7] Leukocyte accumulation[5]
Oxidative Stress Limits production of free radicals.[3] Myeloperoxidase (MPO) activity and lipid peroxidation (LPO).[4][6]

Note: The data presented is from different experimental models and cannot be directly compared. BALF: Bronchoalveolar Lavage Fluid; LPS: Lipopolysaccharide; CSE: Cigarette Smoke Extract.

Bronchodilator and Lung Function Effects

Due to the differing preclinical models and methodologies, a direct quantitative comparison of bronchodilator effects is challenging.

This compound: In a rat model of COPD induced by nitrogen dioxide, fenspiride administration (0.15 mg/kg and 15 mg/kg) during the acute stage prevented bronchial constriction.[2] In vitro, fenspiride (1 µg/ml) caused a significant decrease in the amplitude of bronchial contraction elicited by electrical stimulation.[2]

Salbutamol: The bronchodilatory effects of salbutamol are well-established. While specific quantitative data from preclinical COPD models on lung function parameters like FEV1 or FVC is limited in the searched literature, its mechanism of action directly leads to bronchial smooth muscle relaxation.[4]

Experimental Protocols

Nitrogen Dioxide-Induced COPD Model (for Fenspiride)
  • Animal Model: Male Wistar rats.

  • Induction of COPD: Long-term exposure to nitrogen dioxide (NO2).

  • Drug Administration: Fenspiride administered at low (0.15 mg/kg) and high (15 mg/kg) doses.

  • Assessment of Bronchodilation: Contractile activity of isolated bronchial smooth muscle was evaluated in vitro using isometric contraction measurements following electrical stimulation.[2]

NO2_COPD_Model start Male Wistar Rats exposure Long-term Nitrogen Dioxide (NO2) Exposure start->exposure copd_model COPD Model Established exposure->copd_model treatment Fenspiride Administration (0.15 or 15 mg/kg) copd_model->treatment assessment In Vitro Assessment of Bronchial Muscle Contraction treatment->assessment outcome Measurement of Isometric Contraction assessment->outcome

Figure 2: Workflow for the Nitrogen Dioxide-Induced COPD Model.
Cigarette Smoke and Lipopolysaccharide (LPS)-Induced COPD Models (General Protocol)

A common approach to induce COPD-like features in preclinical models involves exposure to cigarette smoke (CS) and/or lipopolysaccharide (LPS).[11][12]

  • Animal Model: Typically mice or rats.

  • Induction of COPD:

    • Cigarette Smoke Exposure: Animals are exposed to mainstream or sidestream cigarette smoke for several weeks to months.[13][14] The exposure duration and cigarette type can vary between studies.[15]

    • LPS Administration: Intratracheal or intranasal administration of LPS to induce an inflammatory response.[11]

    • Combined Model: A combination of CS exposure and LPS administration is often used to mimic the inflammatory and structural changes seen in human COPD.[12][16]

  • Assessment of Inflammation:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify inflammatory cells (e.g., neutrophils, macrophages) and measure cytokine levels (e.g., TNF-α, IL-6, IL-1β).[17][18][19]

    • Histology: Examination of lung tissue for pathological changes, such as inflammatory cell infiltration and alveolar destruction.[13]

  • Assessment of Lung Function: Measurement of parameters like Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and airway resistance using techniques like whole-body plethysmography.[13]

CS_LPS_COPD_Model cluster_assessment Outcome Assessment start Rodent Model (Mice or Rats) cs_exposure Cigarette Smoke Exposure start->cs_exposure lps_admin LPS Administration start->lps_admin copd_model COPD Model Established cs_exposure->copd_model lps_admin->copd_model drug_treatment Drug Treatment (Fenspiride or Salbutamol) copd_model->drug_treatment balf_analysis BALF Analysis (Cells, Cytokines) drug_treatment->balf_analysis histology Lung Histology drug_treatment->histology lung_function Lung Function Tests (FEV1, FVC) drug_treatment->lung_function

Figure 3: General workflow for Cigarette Smoke/LPS-Induced COPD Models.

Summary and Future Directions

The available preclinical data suggests that this compound and salbutamol offer distinct, yet potentially complementary, approaches to managing COPD. Fenspiride's primary anti-inflammatory action, particularly its role in mitigating neurogenic inflammation, positions it as a potential disease-modifying agent. In contrast, salbutamol's rapid and potent bronchodilator effect provides crucial symptomatic relief.

The significant gap in the literature is the lack of direct comparative preclinical studies. Future research should prioritize head-to-head comparisons of fenspiride and salbutamol in a standardized, clinically relevant animal model of COPD, such as the cigarette smoke exposure model. Such studies should include comprehensive assessments of both inflammatory markers (in BALF and lung tissue) and detailed lung function parameters. This would provide the much-needed quantitative data to definitively compare their efficacy and further elucidate their potential roles, both as monotherapies and in combination, for the treatment of COPD.

References

Fenspiride Hydrochloride vs. Standard COPD Treatments: An Indirect Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of fenspiride hydrochloride with standard Chronic Obstructive Pulmonary Disease (COPD) treatments, specifically the corticosteroid budesonide and the phosphodiesterase-4 (PDE4) inhibitor roflumilast, based on available animal study data.

Executive Summary:

Direct comparative studies of this compound against budesonide or roflumilast in the same animal model of COPD are not available in the published literature. This guide, therefore, presents an indirect comparison by summarizing data from separate studies conducted in various animal models. Fenspiride has demonstrated anti-inflammatory and bronchodilator effects in a nitrogen dioxide-induced rat model of COPD.[1][2] Standard treatments, budesonide and roflumilast, have shown efficacy in reducing inflammation and improving lung function in cigarette smoke-induced rodent models of COPD.[3][4][5][6] The differences in animal models (rat vs. mouse) and COPD induction methods (nitrogen dioxide vs. cigarette smoke) are significant limitations, and the data presented herein should be interpreted with caution.

Data Presentation

The following tables summarize the quantitative data from key animal studies. Due to the lack of head-to-head trials, the data for each compound is presented separately.

Table 1: Efficacy of this compound in a Nitrogen Dioxide-Induced COPD Rat Model

ParameterCOPD Control GroupFenspiride-Treated Group (Low Dose: 0.15 mg/kg)Fenspiride-Treated Group (High Dose: 15 mg/kg)Reference
Bronchial Constriction (in vitro) IncreasedPrevented bronchial constrictionPrevented bronchial constriction[1]
Neurogenic Inflammation PresentPreventedNot explicitly stated[1]
Structural Lung Changes COPD-like lesionsLack of COPD-like structural changesNot explicitly stated[1]

Table 2: Efficacy of Budesonide in a Cigarette Smoke-Induced COPD Rat Model

ParameterCOPD Control Group (Smoking)Budesonide-Treated GroupReference
Total Cells in BALF (x10^5) 18.5 ± 2.112.1 ± 1.8[3]
Neutrophils in BALF (%) 35.4 ± 4.121.3 ± 3.5[3]
Macrophages in BALF (%) 59.3 ± 5.272.4 ± 6.3[3]
FEV0.3/FVC (%) 36.0 ± 7.043.0 ± 4.0[3]
Dynamic Lung Compliance (Cdyn) (mL/cmH2O) 0.0306 ± 0.00260.0328 ± 0.0014[3]
Neutrophil Elastase (NE) mRNA expression (relative to control) IncreasedSignificantly decreased[5]
NE protein in BALF (pg/ml) 29.04 ± 4.5124.51 ± 3.52[5]
*p < 0.05 vs. COPD Control Group

Table 3: Efficacy of Roflumilast in a Cigarette Smoke-Induced COPD Mouse Model

ParameterCOPD Control Group (Smoke Exposure)Roflumilast-Treated Group (1 mg/kg)Roflumilast-Treated Group (5 mg/kg)Reference
Neutrophils in BALF (acute exposure) ~5-fold increasePartially prevented (~30% reduction)Partially prevented (~30% reduction)[4]
Lung Macrophage Density (chronic exposure) ~1.8-fold increaseNo significant effectPrevented increase by ~70%[4]
Mean Linear Intercept (Lm) (µm) (chronic exposure) Increased by ~21%No significant effectFully prevented increase[4]
Internal Surface Area (ISA) (cm2) (chronic exposure) Decreased by ~13%No significant effectFully prevented decrease[4]
Inflammatory Cell Infiltration (Volume Density, Vv) (chronic exposure) Neutrophils: +97%, Macrophages: +107%, CD4+: +524%, CD8+: +417%Dendritic cells: -42%, CD4+: -55%, CD8+: -91%Neutrophils: -78%, Macrophages: -82%, Dendritic cells: -48%, B-lymphocytes: -100%, CD4+: -98%, CD8+: -88%[6][7]

Experimental Protocols

This compound Study [1]

  • Animal Model: Male Wistar rats.

  • COPD Induction: Long-term exposure to nitrogen dioxide (NO2).

  • Drug Administration: this compound administered daily at low (0.15 mg/kg) and high (15 mg/kg) doses.

  • Key Experiments:

    • In vitro Bronchial Smooth Muscle Contractility: Isometric contraction of isolated bronchial preparations was measured following electrical stimulation.

Budesonide Study [3][5]

  • Animal Model: Male Sprague-Dawley rats.

  • COPD Induction: Exposure to cigarette smoke for 4 months.

  • Drug Administration: Inhaled budesonide.

  • Key Experiments:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts were performed.

    • Lung Function Tests: Forced expiratory volume in 0.3 seconds (FEV0.3), forced vital capacity (FVC), and dynamic lung compliance (Cdyn) were measured.

    • Gene and Protein Expression: Neutrophil elastase (NE) mRNA and protein levels were quantified by RT-PCR and ELISA, respectively.

Roflumilast Study [4][6][7]

  • Animal Model: Female C57BL/6J mice.

  • COPD Induction: Chronic exposure to cigarette smoke for 7 months.

  • Drug Administration: Roflumilast administered orally at 1 mg/kg and 5 mg/kg.

  • Key Experiments:

    • BALF Analysis (Acute Exposure): Neutrophil counts were determined after short-term smoke exposure.

    • Histomorphometry (Chronic Exposure): Mean linear intercept (Lm) and internal surface area (ISA) were measured to assess emphysema.

    • Immunohistochemistry (Chronic Exposure): Volume density (Vv) of various inflammatory cells in the lung tissue was quantified.

Mandatory Visualization

COPD_Experimental_Workflow cluster_fenspiride Fenspiride Study cluster_budesonide Budesonide Study cluster_roflumilast Roflumilast Study F_Animal Wistar Rats F_Induction Nitrogen Dioxide Exposure F_Animal->F_Induction F_Treatment Fenspiride HCl (0.15 & 15 mg/kg) F_Induction->F_Treatment F_Endpoint Bronchial Contractility F_Treatment->F_Endpoint B_Animal Sprague-Dawley Rats B_Induction Cigarette Smoke Exposure B_Animal->B_Induction B_Treatment Inhaled Budesonide B_Induction->B_Treatment B_Endpoint BALF Analysis Lung Function NE Expression B_Treatment->B_Endpoint R_Animal C57BL/6J Mice R_Induction Cigarette Smoke Exposure R_Animal->R_Induction R_Treatment Oral Roflumilast (1 & 5 mg/kg) R_Induction->R_Treatment R_Endpoint BALF Analysis Histomorphometry Immunohistochemistry R_Treatment->R_Endpoint

Caption: Comparative Experimental Workflows for Fenspiride, Budesonide, and Roflumilast in COPD Animal Models.

COPD_Signaling_Pathway cluster_stimulus COPD Stimuli cluster_cellular Cellular Response cluster_pathways Key Inflammatory Pathways cluster_outcomes Pathophysiological Outcomes Stimulus Cigarette Smoke / NO2 Epithelial Epithelial Cells Stimulus->Epithelial Macrophage Alveolar Macrophages Stimulus->Macrophage NFkB NF-κB Pathway Epithelial->NFkB MAPK MAPK Pathway Epithelial->MAPK Macrophage->NFkB PI3K PI3K/Akt Pathway Macrophage->PI3K Inflammation Inflammation (Neutrophils, Macrophages) NFkB->Inflammation MAPK->Inflammation PI3K->Inflammation Proteases Protease Release (MMPs, NE) Inflammation->Proteases Remodeling Airway Remodeling Emphysema Proteases->Remodeling

Caption: Simplified Signaling Pathways in COPD Pathogenesis.

Discussion of Findings and Limitations

The available data suggests that this compound, budesonide, and roflumilast all exhibit therapeutic potential in animal models of COPD by targeting inflammation. Fenspiride's effects appear to involve the modulation of neurogenic inflammation and direct effects on bronchial smooth muscle.[1] Budesonide, a corticosteroid, effectively reduces inflammatory cell influx and the expression of key proteases like neutrophil elastase in a cigarette smoke-induced rat model, leading to improved lung function.[3][5] Roflumilast, a PDE4 inhibitor, demonstrates potent anti-inflammatory effects in a cigarette smoke-induced mouse model, significantly reducing a broad range of inflammatory cells and preventing the development of emphysema.[4][6][7]

It is crucial to reiterate the limitations of this indirect comparison. The use of different animal species (rat vs. mouse) and COPD induction methods (nitrogen dioxide vs. cigarette smoke) can lead to variations in the pathological features of the disease and the response to treatment. Therefore, the quantitative data presented in the tables should not be directly compared across the different drugs. This guide highlights the need for future preclinical studies that directly compare the efficacy of this compound with standard COPD treatments in a standardized and widely accepted animal model, such as the cigarette smoke-induced model. Such studies would provide a more definitive understanding of the relative therapeutic potential of these compounds.

References

A comparative study of fenspiride and prednisolone in acute exacerbations of COPD models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Fenspiride and Prednisolone in Acute COPD Exacerbation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Acute exacerbations of COPD (AECOPD) are significant events in the natural history of the disease, leading to increased morbidity, mortality, and healthcare costs.[1][2] The mainstay of treatment for AECOPD includes bronchodilators and systemic corticosteroids like prednisolone, which are used for their potent anti-inflammatory effects.[3][4] Fenspiride, a non-steroidal anti-inflammatory drug, has also been investigated for its potential benefits in COPD.[5][6] This guide provides a comparative overview of fenspiride and prednisolone based on available experimental data in models of AECOPD.

Mechanism of Action

Fenspiride: Fenspiride exhibits a multi-faceted mechanism of action. It is a non-steroidal anti-inflammatory drug with bronchodilator properties.[5][7] Its anti-inflammatory effects are attributed to the inhibition of various inflammatory mediators.[8] Studies in rat models of COPD induced by nitrogen dioxide (NO2) exposure have shown that fenspiride's effects are dose-dependent.[5] At low doses, it appears to act on the nerve endings of capsaicin-sensitive C-fibers, preventing neurogenic inflammation.[5][8] At higher doses, it also demonstrates a direct relaxing effect on bronchial smooth muscle.[5]

Prednisolone: Prednisolone, a synthetic corticosteroid, is a prodrug that is converted to its active form, prednisolone, in the liver.[9][10] Its primary mechanism of action involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression.[9][11] This leads to the suppression of pro-inflammatory genes and the upregulation of anti-inflammatory proteins.[9][11] Corticosteroids like prednisolone are known to reduce inflammation by inhibiting phospholipase A2, thereby blocking the production of inflammatory mediators such as prostaglandins and leukotrienes.[12] They also suppress the migration of inflammatory cells like neutrophils.[12]

Experimental Data: A Comparative Overview

The following tables summarize key findings from preclinical studies on fenspiride and prednisolone in models relevant to COPD.

Table 1: Effects of Fenspiride in a Rat Model of NO2-Induced COPD [5]

ParameterExperimental ModelTreatment GroupKey Findings
Bronchial ConstrictionIn vitro isometric contraction of bronchial preparations from rats exposed to NO2 for 15 days.Fenspiride (0.15 mg/kg)Prevented NO2-induced bronchial constriction.
Bronchial ConstrictionIn vitro isometric contraction of bronchial preparations from rats exposed to NO2 for 15 days.Fenspiride (15 mg/kg)Prevented NO2-induced bronchial constriction.
Lung HistologyRats exposed to NO2.Fenspiride (therapeutic dose)Lumenal enlargement of the bronchi and a reduced number of goblet cells.

Table 2: Effects of a Corticosteroid (Dexamethasone) in a Mouse Model of Tobacco Smoke and Poly IC-Induced AECOPD [13]

ParameterExperimental ModelTreatment GroupKey Findings
Total Inflammatory Cells in BALFMice exposed to tobacco smoke (TS) for 4 days and challenged with polyinosinic:polycytidylic acid (Poly IC).Dexamethasone (0.3 mg/kg, oral)Significantly inhibited the enhanced inflammatory response by 56% (p<0.05).
Neutrophil Infiltration in BALFMice exposed to TS for 4 days and challenged with Poly IC.Dexamethasone (0.3 mg/kg, oral)Reduced the exaggerated inflammatory response over a 120-hour period.

Note: Dexamethasone is another potent corticosteroid, and its effects are considered representative of the class, including prednisolone.

Experimental Protocols

1. Rat Model of NO2-Induced COPD [5]

  • Animal Model: Rats were exposed to nitrogen dioxide (NO2) to induce a model of COPD.

  • Evaluation of Bronchial Constriction: The contractile activity of bronchial smooth muscle was evaluated in vitro. Bronchial preparations were subjected to electrical stimulation, and isometric contraction was measured.

  • Histological Analysis: Lung tissue was examined for structural changes, including the appearance of the bronchial lumen and the number of goblet cells.

2. Mouse Model of Tobacco Smoke and Poly IC-Induced AECOPD [13]

  • Animal Model: Female C57BL/6 mice were exposed to tobacco smoke for 4 days. To mimic an acute exacerbation, the viral mimetic polyinosinic:polycytidylic acid (Poly IC) was administered intranasally.

  • Bronchoalveolar Lavage (BAL): At specified time points after the final exposure, the lungs were lavaged to collect cells.

  • Cellular Analysis: Total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BAL fluid were determined.

  • Drug Administration: A single oral dose of dexamethasone was administered 2 hours after the final challenge.

Signaling Pathways and Experimental Workflows

Fenspiride_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., NO2) cluster_fenspiride Fenspiride Intervention cluster_pathways Biological Pathways cluster_outcome Outcome Stimulus NO2 Exposure C_Fibers Capsaicin-Sensitive C-Fibers Stimulus->C_Fibers Activates Smooth_Muscle Bronchial Smooth Muscle Stimulus->Smooth_Muscle Direct Effect Fenspiride_Low Fenspiride (Low Dose) Fenspiride_Low->C_Fibers Inhibits Fenspiride_High Fenspiride (High Dose) Fenspiride_High->C_Fibers Inhibits Fenspiride_High->Smooth_Muscle Direct Relaxation Neurogenic_Inflammation Neurogenic Inflammation C_Fibers->Neurogenic_Inflammation Initiates Bronchoconstriction Bronchoconstriction Neurogenic_Inflammation->Bronchoconstriction Inflammation Inflammation Neurogenic_Inflammation->Inflammation Smooth_Muscle->Bronchoconstriction

Prednisolone_Mechanism cluster_drug Prednisone Administration cluster_cellular Cellular Action cluster_molecular Molecular Effects cluster_outcome Outcome Prednisone Prednisone (Prodrug) Prednisolone Prednisolone (Active) Prednisone->Prednisolone Hepatic Conversion GR Glucocorticoid Receptor (GR) Prednisolone->GR Binds Nucleus Nucleus GR->Nucleus Translocates Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Pro_Inflammatory Suppression of Pro-inflammatory Genes (e.g., NF-κB) Gene_Expression->Pro_Inflammatory Anti_Inflammatory Upregulation of Anti-inflammatory Genes (e.g., IL-10) Gene_Expression->Anti_Inflammatory Inflammation_Reduction Reduced Inflammation Pro_Inflammatory->Inflammation_Reduction Leads to Anti_Inflammatory->Inflammation_Reduction Leads to

Experimental_Workflow_COPD_Model cluster_induction Model Induction cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Comparative Outcome Induction Induce AECOPD Model (e.g., Tobacco Smoke + Poly IC) Vehicle Vehicle Control Induction->Vehicle Fenspiride Fenspiride Induction->Fenspiride Prednisolone Prednisolone Induction->Prednisolone Histology Lung Histology Induction->Histology BAL Bronchoalveolar Lavage (BAL) Vehicle->BAL Fenspiride->BAL Prednisolone->BAL Cell_Count Inflammatory Cell Count (Neutrophils, Macrophages) BAL->Cell_Count Comparison Compare Efficacy of Fenspiride vs. Prednisolone Cell_Count->Comparison Histology->Comparison

Discussion and Conclusion

The available preclinical data suggests that both fenspiride and corticosteroids like prednisolone have mechanisms of action relevant to the treatment of AECOPD. Fenspiride demonstrates both bronchodilator and anti-inflammatory effects through a distinct, non-steroidal mechanism.[5] In a rat model, it was effective in preventing bronchial constriction and reducing goblet cell numbers.[5]

Corticosteroids, represented here by dexamethasone, are potent inhibitors of the inflammatory cascade. In a mouse model mimicking virally-induced AECOPD, dexamethasone significantly reduced the influx of inflammatory cells into the lungs.[13] This aligns with the well-established role of systemic corticosteroids in managing acute exacerbations in clinical practice.[3][4]

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Fenspiride Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial procedural guidance for the safe handling and disposal of Fenspiride Hydrochloride in a laboratory setting. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Data

For quick reference, the key quantitative and identifying information for this compound is summarized in the table below.

PropertyValueCitations
CAS Number 5053-08-7[1][2][3][4]
Molecular Formula C₁₅H₂₁ClN₂O₂[1]
Molecular Weight 296.79 g/mol [1][5]
Occupational Exposure Limits No established limit values[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize risk and ensure a safe laboratory environment when working with this compound.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Safety Equipment: Ensure a safety shower and eyewash station are readily accessible before beginning any work.[1]

  • Restricted Access: If possible, keep the substance in a locked area or one that is only accessible to qualified and authorized personnel.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear safety goggles with side-shields to protect against splashes and airborne particles.[1]

  • Hand Protection: Chemical-resistant gloves must be worn.[1][2] Inspect gloves for any tears or perforations before use.

  • Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[1] For larger quantities or when there is a significant risk of spillage, consider a disposable coverall.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator (such as a full-face particle respirator type N99 or P2) is necessary.[2]

Handling and Use
  • Avoid Contact: Take all necessary precautions to avoid inhalation, ingestion, and contact with skin and eyes.[1]

  • Prevent Dust Formation: Minimize the generation of dust and aerosols during handling.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the area where this compound is being handled.[1][4] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2]

Storage
  • Container: Keep the container tightly sealed.[1][2]

  • Conditions: Store in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperatures can vary, with some sources suggesting 4°C and others -20°C for long-term stability.[1][2]

  • Incompatibilities: Keep away from strong oxidizing agents, reducing agents, strong acids, and strong alkalis.[2]

Emergency and Disposal Plan

First Aid Measures

In the event of exposure, follow these first aid protocols immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[2] Seek medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2] Wash out the mouth with water.[1][2] Seek immediate medical attention.[1][2]

Spill Response

In case of a spill:

  • Evacuate personnel from the immediate area.[1]

  • Wear full personal protective equipment, including respiratory protection.[1][2]

  • Prevent further leakage or spillage if it is safe to do so.[1][2]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[2]

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[1]

  • Clean the spill area thoroughly.

  • Prevent the spilled material from entering drains or water courses.[1][2]

Disposal
  • Waste Container: Dispose of this compound and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.

  • Regulations: All disposal must be carried out in accordance with local, state, and federal regulations.[1][4] Do not mix with other waste.

  • Uncleaned Packaging: Handle uncleaned containers as you would the product itself.

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound, from initial preparation to final disposal.

Fenspiride_Handling_Workflow prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling in Ventilated Area ppe->handling Enter handling area storage Secure Storage handling->storage After use decon Decontamination & Doff PPE handling->decon End of procedure emergency Emergency Procedures handling->emergency In case of spill/exposure disposal Waste Disposal decon->disposal Segregate waste emergency->disposal Containment & disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenspiride Hydrochloride
Reactant of Route 2
Reactant of Route 2
Fenspiride Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.